molecular formula C19H32ClN3O4S B1663650 GW311616 hydrochloride CAS No. 197890-44-1

GW311616 hydrochloride

Cat. No.: B1663650
CAS No.: 197890-44-1
M. Wt: 434.0 g/mol
InChI Key: UFCZUKYPBPXODT-OFTZGUNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW 311616A is an inhibitor of neutrophil elastase (IC50 = 100 nM). It is selective for neutrophil elastase (IC50 = 22 nM for the human enzyme) over trypsin, cathepsin G, and plasmin (IC50s = >100 µM for all), as well as chymotrypsin and tissue plasminogen activator (IC50s = >3 µM for both), in cell-free assays. GW 311616A (20 µM) inhibits the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA; ) in isolated human neutrophils. It inhibits intraneutrophil elastase activity in isolated dog blood six hours after administration of a 0.22 mg/kg dose. GW 311616A also inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg.>GW311616A(GW311616 Hcl) is a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase(HNE) with IC50 of 22 nM. IC50 value: 22 nM Target: neutrophil elastaseThe HNE inhibitor GW311616A is selective over other human serine proteases (IC50 values >100 uM for trypsin, cathepsin G, and plasmin, >3 mM for chymotrypsin and tissue plasminogen activator). Acetylcholinesterase is not inhibited by GW311616A at 100 uM. GW311616A is more potent than thetrifluoromethylketone inhibitor ZD8321 (Ki=13 nM). GW311616A is orallybioavailable in rat, dog (Table 4) and hamster despite moderate to high plasmaclearance, which indicates that clearance is predominantly extrahepatic.

Properties

IUPAC Name

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCZUKYPBPXODT-OFTZGUNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197890-44-1
Record name GW-311616A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197890441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW311616A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-311616A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171SKM32U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of GW311616 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of GW311616, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism of Action: Potent and Selective Inhibition of Human Neutrophil Elastase

GW311616 acts as a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key player in the inflammatory response.[5] Upon activation of neutrophils at sites of inflammation, HNE is released into the extracellular space where it can degrade components of the extracellular matrix, including elastin, collagen, and fibronectin.[5] While this activity is crucial for pathogen clearance and tissue remodeling, dysregulated HNE activity can lead to significant tissue damage and is implicated in the pathogenesis of various inflammatory conditions.[5][6] GW311616 directly targets and inhibits the enzymatic activity of HNE, thereby mitigating its downstream pathological effects.[7]

Quantitative Analysis of Inhibitory Potency and Pharmacokinetics

The efficacy of GW311616 as an HNE inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of GW311616

ParameterValueSpeciesReference
IC5022 nMHuman[1][3][4]
Ki0.31 nMHuman[1][3][4]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of GW311616

SpeciesDoseRouteKey FindingsReference
Dog2 mg/kgOralRapidly abolishes circulating neutrophil elastase (NE) activity, with >90% inhibition maintained for 4 days.[1]
Dog2 mg/kgOralTerminal elimination half-life (t1/2) of 1.1 hours.[1]
Rat2 mg/kgOralTerminal elimination half-life (t1/2) of 1.5 hours.[1]
MouseNot SpecifiedOralSignificantly reduced atherosclerosis in a wild-type mouse model.[8]

Signaling Pathways and Cellular Effects

The inhibition of HNE by GW311616 triggers a cascade of downstream cellular effects, primarily related to the modulation of inflammation and apoptosis.

Impact on Apoptosis in Leukemia Cells

In vitro studies have demonstrated that GW311616 can induce apoptosis in leukemia cell lines.[1][4] This effect is mediated, at least in part, by the modulation of key apoptotic regulatory proteins. Specifically, treatment with GW311616 has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1][4]

G GW311616 This compound HNE Human Neutrophil Elastase (HNE) GW311616->HNE Inhibits Bcl2 Bcl-2 (Anti-apoptotic) HNE->Bcl2 Suppresses (indirectly) Bax Bax (Pro-apoptotic) HNE->Bax Activates (indirectly) Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Figure 1: Simplified signaling pathway of GW311616-induced apoptosis.
Attenuation of Inflammatory Responses

By inhibiting HNE, GW311616 can prevent the degradation of the extracellular matrix and the cleavage of various proteins involved in the inflammatory cascade. This leads to a reduction in the inflammatory response and tissue damage. Research has shown that pharmacological inhibition of HNE with GW311616 can significantly reduce atherosclerosis, a chronic inflammatory disease.[8]

Experimental Methodologies

The following sections detail the experimental protocols that have been used to characterize the mechanism of action of GW311616.

In Vitro Assays

Cell Viability and Apoptosis Assays in U937 and K562 Cell Lines [1][4]

  • Objective: To determine the effect of GW311616 on cell proliferation and apoptosis in leukemia cell lines.

  • Methodology:

    • U937 and K562 cells are cultured in appropriate media.

    • Cells are treated with varying concentrations of GW311616 (e.g., 20-320 μM) for a specified duration (e.g., 48 hours).

    • Cell viability is assessed using a standard method such as the MTT assay.

    • Apoptosis is quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Workflow Diagram:

    G cluster_0 Cell Culture and Treatment cluster_1 Analysis start Culture U937/K562 cells treat Treat with GW311616 start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis

    Figure 2: Workflow for in vitro cell viability and apoptosis assays.

Western Blot Analysis for Apoptotic Proteins [1][4]

  • Objective: To investigate the effect of GW311616 on the expression levels of apoptotic regulatory proteins.

  • Methodology:

    • U937 cells are treated with GW311616 (e.g., 150 μM) for 48 hours.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for Bax and Bcl-2, followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Pharmacodynamic and Pharmacokinetic Studies in Dogs and Rats [1]

  • Objective: To evaluate the in vivo efficacy and pharmacokinetic profile of GW311616.

  • Methodology:

    • Animals (dogs or rats) are administered a single oral dose of GW311616 (e.g., 2 mg/kg).

    • Blood samples are collected at various time points post-administration.

    • Plasma concentrations of GW311616 are determined using a validated analytical method (e.g., LC-MS/MS) to assess pharmacokinetics (e.g., t1/2).

    • Neutrophil elastase activity in the circulation is measured to evaluate the pharmacodynamic effect.

Atherosclerosis Model in Mice [8]

  • Objective: To assess the therapeutic potential of GW311616 in a disease model of atherosclerosis.

  • Methodology:

    • Wild-type mice are fed a high-fat diet to induce atherosclerosis.

    • A cohort of these mice receives oral administration of GW311616A.

    • After a defined treatment period, the extent of atherosclerotic plaque formation in the aorta is quantified.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Its mechanism of action involves the direct inhibition of HNE, leading to the modulation of downstream inflammatory and apoptotic pathways. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent for HNE-driven diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this and similar compounds. The long-acting nature of its inhibitory effect in vivo makes it a particularly interesting candidate for clinical exploration. While no dedicated clinical trials for GW311616 were identified in the public domain at the time of this writing, the preclinical data strongly support its potential for therapeutic application in inflammatory conditions.

References

GW311616 Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride, also known as GW311616A, emerged from the laboratories of GlaxoWellcome (now GlaxoSmithKline) in the early 2000s as a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2] This serine protease plays a critical role in the inflammatory cascade and tissue destruction associated with various diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available scientific literature. While the compound showed significant promise in early studies, its progression into later-stage clinical trials remains unclear, suggesting a potential discontinuation of its development.

Introduction

Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[3] Upon activation, neutrophils release HNE, which contributes to the degradation of extracellular matrix proteins, including elastin (B1584352), and plays a role in the pathophysiology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The development of small molecule HNE inhibitors has been a long-standing goal in the pharmaceutical industry to counteract the destructive effects of excessive HNE activity.

This compound was identified as a promising development candidate from a series of piperidine-based trans-lactam inhibitors.[2] Its discovery, detailed in a 2001 publication in Bioorganic & Medicinal Chemistry Letters by Macdonald et al., highlighted its potent and long-lasting inhibitory activity against HNE, coupled with favorable oral bioavailability.[2]

Discovery and Chemical Synthesis

The discovery of this compound was the result of a focused medicinal chemistry effort to develop potent and selective HNE inhibitors. While the detailed synthetic route for GW311616 is not fully available in the public domain, the foundational work on similar piperidine-based lactam inhibitors provides insights into its probable synthesis.

Note: A detailed, step-by-step experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature and is considered proprietary information of the developing company.

Mechanism of Action

GW311616 is a potent and selective inhibitor of human neutrophil elastase.[1] Its mechanism of action is based on the formation of a stable, covalent adduct with the active site serine of the enzyme, effectively inactivating it.

Signaling Pathways of Human Neutrophil Elastase

HNE exerts its biological effects through various signaling pathways. Understanding these pathways is crucial to appreciating the therapeutic potential of an HNE inhibitor like GW311616.

  • Inflammatory and Tissue Remodeling Pathway: In inflammatory lung diseases, HNE contributes to tissue damage by degrading elastin and other extracellular matrix components. It can also perpetuate inflammation by cleaving and activating signaling molecules.

HNE_Inflammation_Pathway cluster_Neutrophil Neutrophil cluster_ECM Extracellular Matrix cluster_Cellular_Effects Cellular Effects Neutrophil Neutrophil Activation HNE_Release HNE Release Neutrophil->HNE_Release Elastin Elastin HNE_Release->Elastin Inflammation Inflammation HNE_Release->Inflammation Pro-inflammatory mediator activation ECM_Degradation ECM Degradation Elastin->ECM_Degradation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage GW311616 GW311616 GW311616->HNE_Release Inhibition

HNE-mediated inflammation and tissue damage pathway.
  • Leukemia Cell Proliferation and Survival Pathway: In the context of leukemia, HNE has been shown to promote cell proliferation and inhibit apoptosis, in part through the PI3K/Akt signaling pathway. This leads to the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

HNE_Leukemia_Pathway cluster_HNE HNE in Leukemia cluster_Signaling Intracellular Signaling cluster_Cellular_Outcome Cellular Outcome HNE Neutrophil Elastase PI3K_Akt PI3K/Akt Pathway HNE->PI3K_Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulation Bax Bax (Pro-apoptotic) PI3K_Akt->Bax Downregulation Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis GW311616 GW311616 GW311616->HNE Inhibition

HNE-mediated signaling in leukemia cell survival.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of GW311616

ParameterValueSpeciesReference
IC5022 nMHuman[1]
Ki0.31 nMHuman[1]

Table 2: Preclinical Pharmacokinetics of GW311616

SpeciesDoseRouteTerminal Half-life (t1/2)Duration of >90% HNE InhibitionReference
Rat2 mg/kgOral1.5 hoursNot Reported[1]
Dog2 mg/kgOral1.1 hours4 days[1]

Table 3: Cellular Activity of GW311616 in Leukemia Cell Lines

Cell LineConcentration RangeEffectReference
U93720-320 µMInhibition of proliferation, induction of apoptosis[1]
K562150 µMSuppression of NE activity[1]
U937150 µMIncreased Bax, decreased Bcl-2 expression[1]

Experimental Protocols

Detailed experimental protocols for the studies involving GW311616 are not extensively published. The following are generalized protocols based on standard methodologies for the key assays mentioned in the literature.

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This generalized protocol is for determining the in vitro potency of an HNE inhibitor.

HNE_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - HNE Enzyme - Assay Buffer - Fluorogenic Substrate - GW311616 (Test Inhibitor) start->prepare_reagents add_enzyme_inhibitor Add HNE and GW311616 to microplate wells prepare_reagents->add_enzyme_inhibitor incubate1 Incubate at room temperature add_enzyme_inhibitor->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Read fluorescence (kinetic or endpoint) incubate2->read_fluorescence analyze_data Analyze data to calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for HNE inhibition assay.

Materials:

  • Purified Human Neutrophil Elastase

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl with NaCl)

  • This compound

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of GW311616 in assay buffer.

  • Add a fixed concentration of HNE to each well of the microplate.

  • Add the diluted GW311616 or vehicle control to the wells.

  • Incubate for a defined period at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cell Proliferation and Apoptosis Assay in Leukemia Cells (Flow Cytometry)

This generalized protocol is for assessing the effect of GW311616 on leukemia cell proliferation and apoptosis.

Apoptosis_Assay_Workflow start Start culture_cells Culture leukemia cells (e.g., U937) start->culture_cells treat_cells Treat cells with varying concentrations of GW311616 culture_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells harvest_cells Harvest and wash cells incubate_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_apoptosis Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cell populations analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Workflow for apoptosis analysis by flow cytometry.

Materials:

  • Leukemia cell line (e.g., U937)

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed leukemia cells in culture plates at an appropriate density.

  • Treat the cells with various concentrations of GW311616 or vehicle control.

  • Incubate the cells for the desired time period (e.g., 48 hours).

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emissions for FITC and PI.

  • Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Development History and Current Status

Following the initial publication in 2001, the development history of this compound is not well-documented in publicly accessible sources. A thorough search of clinical trial registries does not reveal any clinical studies for GW311616 or GW311616A. This suggests that the compound may not have progressed into human clinical trials. The reasons for the apparent discontinuation of its development are not publicly known but could be related to a variety of factors, including but not limited to, unfavorable long-term toxicology findings, lack of sufficient efficacy in more advanced preclinical models, or strategic decisions by the developing company.

Conclusion

This compound was a promising, potent, and orally bioavailable inhibitor of human neutrophil elastase with demonstrated preclinical efficacy. Its discovery provided a valuable chemical scaffold for the development of HNE inhibitors. While its own development path appears to have been halted, the data generated from its preclinical evaluation contribute to the broader understanding of HNE inhibition as a therapeutic strategy for inflammatory diseases and potentially for certain types of leukemia. Further investigation into the reasons for its developmental fate would require access to proprietary data from GlaxoSmithKline.

References

An In-Depth Technical Guide to the Pharmacological Properties of GW311616 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological properties of GW311616, summarizing key in vitro and in vivo data. The document details its mechanism of action, inhibitory potency, cellular effects on apoptosis and proliferation, and preclinical efficacy in models of chronic obstructive pulmonary disease (COPD) and atherosclerosis. Experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Human neutrophil elastase (HNE) is a key enzyme stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin (B1584352).[1][2] Uncontrolled HNE activity is a major contributor to tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors represents a promising therapeutic strategy for these diseases. This compound has emerged as a significant investigational compound in this class.

Mechanism of Action

GW311616 is a potent, long-duration, and selective inhibitor of human neutrophil elastase. Its primary mechanism of action involves the direct inhibition of the enzymatic activity of HNE, thereby preventing the breakdown of elastin and other matrix proteins.

Quantitative Data Summary

The inhibitory potency and pharmacokinetic parameters of GW311616 are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of GW311616

ParameterValueTargetNotes
IC50 22 nMHuman Neutrophil Elastase
Ki 0.31 nMHuman Neutrophil Elastase
IC50 150 µMU937 Leukemia CellsCell proliferation inhibition

Table 2: Preclinical Pharmacokinetic Properties of GW311616

SpeciesDoseRoutet1/2Key Findings
Rat 2 mg/kgOral1.5 hoursModerate terminal elimination half-life.
Dog 2 mg/kgOral1.1 hoursRapidly abolishes circulating neutrophil elastase activity with >90% inhibition maintained for 4 days.
Dog 0.22 mg/kgOral->50% inhibition of elastase achieved 6 hours after dosing.

In Vitro Studies

Cellular Effects in Leukemia Cell Lines

GW311616 has been shown to exert anti-proliferative and pro-apoptotic effects on the human leukemia cell lines U937 and K562.

  • Inhibition of Proliferation: Treatment with GW311616 at a concentration of 150 µM for 48 hours markedly suppresses the activity of neutrophil elastase in both U937 and K562 cells.

  • Induction of Apoptosis: In U937 cells, GW311616 treatment (20-320 µM for 48 hours) inhibits proliferation and induces apoptosis. This is associated with an increase in the protein expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.

In Vivo Studies

Canine Model of Neutrophil Elastase Inhibition

Oral administration of GW311616 to dogs demonstrated potent and long-lasting inhibition of circulating neutrophil elastase. A single 2 mg/kg oral dose resulted in a rapid and complete abolition of enzyme activity, with over 90% inhibition sustained for four days. This prolonged effect is suggested to be due to the penetration of the compound into neutrophils in the bone marrow.

Mouse Model of Chronic Obstructive Pulmonary Disease (COPD)

In a mouse model of COPD induced by chronic cigarette smoke exposure, in vivo administration of GW311616A demonstrated significant therapeutic effects. Treatment with GW311616A substantially reduced the pulmonary generation of neutrophil extracellular traps (NETs) and attenuated key pathological features of COPD, including airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction. Furthermore, GW311616A treatment improved lung function in the COPD mouse model.

Mouse Model of Atherosclerosis

Oral administration of the neutrophil elastase inhibitor GW311616A to wild-type mice significantly reduced the development of atherosclerosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HNE-Mediated Inflammation and Apoptosis

The following diagram illustrates the central role of HNE in inflammatory cascades and the mechanism by which GW311616 induces apoptosis in leukemia cells.

HNE_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_apoptosis Apoptosis in Leukemia Cells Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HNE Release HNE Release Neutrophil Activation->HNE Release Matrix Degradation Matrix Degradation HNE Release->Matrix Degradation HNE_Inhibition HNE Inhibition HNE Release->HNE_Inhibition Inflammation Inflammation Matrix Degradation->Inflammation GW311616 GW311616 GW311616->HNE_Inhibition Bcl2 Bcl-2 (Anti-apoptotic) HNE_Inhibition->Bcl2 decreases Bax Bax (Pro-apoptotic) HNE_Inhibition->Bax increases Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

HNE Signaling and GW311616 Inhibition
Experimental Workflow for In Vitro Efficacy Testing

The diagram below outlines the typical workflow for assessing the in vitro efficacy of GW311616.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays U937_K562_Culture Culture U937 & K562 cells GW311616_Treatment Treat cells with GW311616 (various concentrations and times) U937_K562_Culture->GW311616_Treatment MTT_Assay MTT Assay (Cell Viability) GW311616_Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis) GW311616_Treatment->AnnexinV_Assay Western_Blot Western Blot (Bax/Bcl-2 Expression) GW311616_Treatment->Western_Blot

In Vitro Efficacy Testing Workflow

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds against HNE using a chromogenic substrate.

  • Materials:

    • Human Neutrophil Elastase (HNE)

    • Assay Buffer: 0.1 M HEPES buffer, pH 7.5

    • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

    • Test compound (GW311616)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of GW311616 in the assay buffer.

    • Add HNE to each well of a 96-well plate, followed by the addition of the test compound dilutions.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the HNE substrate to each well.

    • Measure the absorbance at 405 nm kinetically for 10-15 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • U937 or K562 cells

    • Complete culture medium

    • GW311616

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of GW311616 for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • U937 cells

    • GW311616

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed U937 cells and treat with GW311616 for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Bax and Bcl-2

This technique is used to detect and quantify the expression levels of specific proteins.

  • Materials:

    • U937 cells

    • GW311616

    • RIPA lysis buffer with protease inhibitors

    • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels

    • PVDF membrane

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat U937 cells with GW311616 for 48 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Selectivity Profile

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. This suggests that the compound may not have progressed to clinical development or that any such development has not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical in vitro and in vivo models of inflammation and cancer. Its ability to induce apoptosis in leukemia cells and ameliorate inflammatory damage in models of COPD and atherosclerosis highlights its therapeutic potential. The detailed experimental protocols provided in this guide are intended to support further investigation into the pharmacological properties and therapeutic applications of GW311616 and other neutrophil elastase inhibitors. Further research is warranted to fully elucidate its selectivity profile and to explore its potential for clinical development.

References

An In-depth Technical Guide to GW311616 Hydrochloride: A Selective Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW311616 hydrochloride, a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This document details the mechanism of action, key quantitative data, and detailed experimental protocols for the in vitro and in vivo evaluation of GW311616. Furthermore, it includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Neutrophil elastase (NE), a 29.5 kDa serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens.[1] However, excessive or unregulated NE activity in the extracellular space can lead to the degradation of host tissues, particularly elastin (B1584352) in the lungs, contributing to the pathology of several inflammatory lung diseases. This has made NE a significant therapeutic target. This compound has emerged as a promising drug candidate due to its high potency, selectivity, and favorable pharmacokinetic properties.[2][3][4][5] This guide serves as a technical resource for researchers engaged in the study and development of neutrophil elastase inhibitors.

Mechanism of Action

GW311616 is a potent, long-duration inhibitor that selectively targets human neutrophil elastase.[2][3][4][5][6] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrates.[7] In cellular models, GW311616 has been shown to suppress NE activity within leukemia cell lines (U937 and K562).[2][6] Furthermore, in U937 cells, it has been observed to inhibit proliferation and induce apoptosis.[2][6] This apoptotic effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][6]

cluster_0 Cellular Environment GW311616 GW311616 NE Neutrophil Elastase (NE) GW311616->NE Inhibits Proliferation Cell Proliferation NE->Proliferation Promotes Apoptosis Apoptosis NE->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Apoptosis->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Decreases

Mechanism of Action of GW311616

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity, and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity

ParameterValueEnzyme SourceReference(s)
IC50 22 nMHuman Neutrophil Elastase[2][3][5][6]
Ki 0.31 nMHuman Neutrophil Elastase[2][3][5][6]

Table 2: Selectivity Profile

ProteaseIC50Reference(s)
Trypsin >100 µM
Cathepsin G >100 µM
Plasmin >100 µM
Chymotrypsin >3 µM
Tissue Plasminogen Activator >3 µM

Table 3: Pharmacokinetic Parameters

SpeciesDose (Oral)Terminal Elimination Half-life (t1/2)Reference(s)
Rat 2 mg/kg1.5 hours[2]
Dog 2 mg/kg1.1 hours[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Assays

This protocol is adapted from commercially available kits for the determination of NE activity.

cluster_workflow Neutrophil Elastase Activity Assay Workflow prep Prepare Reagents (Assay Buffer, NE Standard, Substrate) std_curve Prepare NE Standard Curve prep->std_curve sample_prep Prepare Samples (e.g., cell lysates, plasma) prep->sample_prep incubation Add Substrate to Wells & Incubate at 37°C std_curve->incubation sample_prep->incubation measurement Measure Fluorescence (Kinetic Mode) Ex/Em = 380/500 nm incubation->measurement analysis Data Analysis (Calculate reaction rate, plot standard curve, determine sample concentration) measurement->analysis

Workflow for Neutrophil Elastase Activity Assay

Materials:

  • Purified Human Neutrophil Elastase (for standard curve)

  • Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rhodamine110 or MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

  • This compound

  • Test samples (e.g., cell lysates, plasma)

Procedure:

  • Reagent Preparation: Prepare stock solutions of GW311616, purified NE, and the fluorogenic substrate in the appropriate solvent (e.g., DMSO for GW311616) and dilute to working concentrations with Assay Buffer.

  • Standard Curve: Prepare a serial dilution of purified NE in Assay Buffer to generate a standard curve.

  • Sample and Inhibitor Preparation: Add test samples and a serial dilution of GW311616 to the wells of the 96-well plate. Include appropriate controls (enzyme only, vehicle control).

  • Enzyme Addition: Add a fixed concentration of purified NE to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C using an appropriate excitation and emission wavelength pair for the substrate (e.g., Ex/Em = 485/525 nm for (Z-Ala-Ala-Ala-Ala)2Rh110 or Ex/Em = 380/500 nm for MeOSuc-AAPV-AMC).

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Plot the Vmax of the standards against their concentrations to create a standard curve. Determine the concentration of active NE in the samples. For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

This protocol describes the detection of apoptosis in U937 cells treated with GW311616 using flow cytometry.

cluster_workflow Apoptosis Assay Workflow cell_culture Culture U937 Cells treatment Treat Cells with GW311616 (20-320 µM, 48 hours) cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining analysis Analyze by Flow Cytometry staining->analysis

Workflow for Apoptosis Assay

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed U937 cells in culture plates and treat with varying concentrations of GW311616 (e.g., 20, 40, 80, 160, 320 µM) for 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After incubation, harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

This protocol outlines the procedure for detecting changes in Bax and Bcl-2 protein expression in U937 cells following treatment with GW311616.

Materials:

  • Treated and untreated U937 cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in cold lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control.

In Vivo Models

This protocol describes the assessment of NE inhibition by GW311616 in dogs.

Procedure:

  • Animal Model: Use healthy adult dogs (e.g., 9-month-old beagles).

  • Drug Administration: Administer a single oral dose of this compound (e.g., 0.22, 0.66, and 2 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., pre-dose, and at several intervals up to 4 days).

  • Neutrophil Isolation: Isolate neutrophils from the blood samples.

  • Neutrophil Elastase Activity Measurement: Measure the intracellular NE activity in the isolated neutrophils using a fluorometric assay as described in section 4.1.1.

  • Data Analysis: Calculate the percent inhibition of NE activity at each time point relative to the pre-dose levels.

This protocol outlines a general procedure for an ovalbumin (OVA)-induced asthma model in mice to evaluate the efficacy of GW311616.

cluster_workflow Murine Asthma Model Workflow sensitization Sensitization: OVA + Alum i.p. injections (e.g., Day 0 and 7) challenge Challenge: Aerosolized OVA (e.g., Days 14-17) sensitization->challenge treatment Administer GW311616 (e.g., prior to challenge) challenge->treatment readouts Measure Readouts: - Airway Hyperresponsiveness - BALF Cell Counts - Cytokine Levels in BALF - Lung Histology challenge->readouts

Workflow for Murine Asthma Model

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Whole-body plethysmography system

  • Reagents for bronchoalveolar lavage fluid (BALF) analysis (cell counting, cytokine ELISA)

  • Histology reagents

Procedure:

  • Sensitization: Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 7.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a defined period on consecutive days (e.g., days 14-17).

  • Treatment: Administer GW311616 orally at a specified dose prior to each OVA challenge.

  • Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect fluid and cells from the lungs.

  • BALF Analysis: Determine the total and differential cell counts in the BALF. Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

  • Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production.

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its oral bioavailability and long duration of action make it an attractive candidate for the treatment of NE-mediated diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of GW311616 and other novel neutrophil elastase inhibitors. This comprehensive technical overview is intended to support the research and development efforts of scientists working to address the significant unmet medical need in inflammatory disorders.

References

GW311616 Hydrochloride: A Technical Guide to its Role in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of numerous inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the role of this compound in inflammation research, consolidating key quantitative data, detailed experimental protocols, and elucidating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of HNE inhibition.

Introduction

Neutrophil elastase, a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[3][4] However, excessive or unregulated HNE activity contributes to tissue damage and perpetuates inflammation in a variety of chronic conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and rheumatoid arthritis.[3][5] HNE's detrimental effects are mediated through the degradation of extracellular matrix components, such as elastin, and the cleavage of various proteins involved in the inflammatory cascade.[4][5]

This compound has emerged as a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for HNE.[1][2][6] Its ability to effectively block HNE activity allows for the precise investigation of the role of this enzyme in various inflammatory models and provides a potential avenue for therapeutic intervention.

Mechanism of Action

This compound acts as a potent and selective inhibitor of human neutrophil elastase.[1][2] By binding to the active site of HNE, it prevents the enzyme from degrading its natural substrates, thereby mitigating the downstream inflammatory consequences of excessive HNE activity.

The primary mechanism of GW311616 in attenuating inflammation is the direct inhibition of HNE's proteolytic activity. This leads to the preservation of tissue integrity and the modulation of inflammatory signaling pathways that are often amplified by HNE.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesReference
IC5022 nMHuman[1][2]
Ki0.31 nMHuman[1][2]
IC50 (U937 cells)150 µMHuman[1]

Table 2: Pharmacokinetic Properties of GW311616

SpeciesDoseRoutet1/2Key FindingReference
Dog2 mg/kgOral1.1 hours>90% inhibition of circulating NE for 4 days[1][2]
Rat2 mg/kgOral1.5 hours-[1][2]

Signaling Pathways

The inhibitory action of GW311616 on HNE directly impacts several downstream signaling pathways involved in inflammation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release ECM Extracellular Matrix (e.g., Elastin) HNE->ECM Degradation Pro-inflammatory Mediators Pro-inflammatory Mediators HNE->Pro-inflammatory Mediators Activation Tissue_Damage Tissue Damage ECM->Tissue_Damage Inflammation_Amplification Inflammation Amplification Pro-inflammatory Mediators->Inflammation_Amplification GW311616 GW311616 Hydrochloride GW311616->HNE Inhibition

Caption: Mechanism of action of this compound.

By inhibiting HNE, GW311616 prevents the degradation of the extracellular matrix, a process that releases fragments known to be chemotactic for inflammatory cells. Furthermore, HNE can process and activate various pro-inflammatory cytokines and chemokines. Inhibition of HNE by GW311616 can therefore dampen the inflammatory response by preventing this amplification loop.

Research suggests that HNE may also influence intracellular signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation. While direct studies on GW311616's effect on these pathways are limited, its ability to reduce the overall inflammatory milieu suggests an indirect modulatory role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway Activation IKK IKK Complex Receptor->IKK Activation HNE Neutrophil Elastase (NE) HNE->Receptor Modulation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPK_Pathway->Gene_Expression Modulation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release NFkB_n->Gene_Expression GW311616 GW311616 GW311616->HNE Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor

Caption: Potential influence of HNE inhibition on inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving this compound.

In Vitro Experiments

5.1.1. Neutrophil Elastase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against HNE.

  • Materials:

    • Human Neutrophil Elastase (HNE)

    • Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

    • This compound

    • 96-well microplate

    • Plate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of GW311616 in Assay Buffer to achieve a range of concentrations.

    • Add a fixed amount of HNE to each well of the 96-well plate.

    • Add the diluted GW311616 solutions to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the HNE substrate to each well.

    • Immediately measure the fluorescence or absorbance at appropriate wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

    • Calculate the rate of reaction for each concentration of GW311616.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

5.1.2. Cell Proliferation and Apoptosis Assay in U937 Cells

This protocol outlines the investigation of GW311616's effects on the proliferation and apoptosis of the human monocytic cell line U937.[1]

  • Materials:

    • U937 cells

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • This compound

    • MTT reagent

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure for Proliferation (MTT Assay):

    • Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Treat the cells with various concentrations of GW311616 (e.g., 20-320 µM) for 48 hours.[1]

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

  • Procedure for Apoptosis (Flow Cytometry):

    • Treat U937 cells with GW311616 (e.g., 150 µM) for 48 hours.[1]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_culture Cell Culture & Treatment cluster_proliferation Proliferation Assay (MTT) cluster_apoptosis Apoptosis Assay (Flow Cytometry) Seed_Cells Seed U937 Cells Add_GW311616 Add GW311616 (various concentrations) Seed_Cells->Add_GW311616 Incubate_48h Incubate for 48 hours Add_GW311616->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Harvest_Cells Harvest & Wash Cells Incubate_48h->Harvest_Cells Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Harvest_Cells->Stain_AnnexinV_PI Analyze_FlowCytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Analyze_FlowCytometry

Caption: Workflow for in vitro cell-based assays with GW311616.
In Vivo Experiments

5.2.1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is commonly used to study acute inflammation in the lungs.

  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Sterile saline

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Prepare a solution of GW311616 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

    • Administer GW311616 or vehicle control to the mice via a specific route (e.g., oral gavage) at a defined dose (e.g., 1-10 mg/kg) at a set time point before or after LPS challenge.

    • Anesthetize the mice and induce ALI by intratracheal instillation of LPS (e.g., 1 mg/kg) in a small volume of sterile saline.

    • At a predetermined time point after LPS administration (e.g., 24 hours), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., ELISA for TNF-α, IL-6).

    • Harvest lung tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

5.2.2. Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration in tissues.

  • Materials:

  • Procedure:

    • Homogenize a weighed portion of lung tissue in HTAB buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • In a 96-well plate, add the supernatant to the wells.

    • Prepare the reaction mixture containing O-dianisidine dihydrochloride and H2O2 in potassium phosphate buffer.

    • Add the reaction mixture to the wells containing the supernatant.

    • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

    • Calculate MPO activity based on a standard curve generated with purified MPO.

G cluster_treatment Animal Treatment cluster_analysis Inflammation Assessment Administer_GW311616 Administer GW311616 or Vehicle Induce_ALI Induce ALI with LPS Administer_GW311616->Induce_ALI Euthanize Euthanize at Time Point Induce_ALI->Euthanize Collect_BALF Collect BALF Euthanize->Collect_BALF Harvest_Lungs Harvest Lungs Euthanize->Harvest_Lungs Cell_Count_Cytokines Cell Count & Cytokine Analysis Collect_BALF->Cell_Count_Cytokines Histology Histological Analysis Harvest_Lungs->Histology MPO_Assay MPO Activity Assay Harvest_Lungs->MPO_Assay

Caption: In vivo experimental workflow for ALI model.

Conclusion

This compound is a powerful and selective tool for investigating the role of human neutrophil elastase in inflammation. Its well-characterized inhibitory activity and oral bioavailability make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of HNE inhibition in a range of inflammatory diseases. Further research into the precise signaling pathways modulated by GW311616 will undoubtedly provide deeper insights into the complex role of neutrophil elastase in health and disease.

References

In-Depth Technical Guide: GW311616 Hydrochloride for the Study of Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2] With a low nanomolar IC50 value, it serves as a critical research tool for investigating the pathophysiology of various respiratory diseases where neutrophil-driven inflammation is a key component. This guide provides an in-depth overview of GW311616, its mechanism of action, and detailed protocols for its application in in vitro and in vivo models of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).

Introduction to this compound

GW311616 is a small molecule inhibitor that targets human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils.[3][4] HNE plays a significant role in the degradation of extracellular matrix proteins, including elastin, and is implicated in the pathogenesis of several chronic inflammatory lung diseases.[5][6] The excessive activity of HNE contributes to tissue damage, inflammation, and mucus hypersecretion.[1][7] GW311616 offers a long duration of action, making it a valuable tool for studying the sustained effects of HNE inhibition.[1]

Mechanism of Action

GW311616 acts as a potent and selective inhibitor of HNE. The imbalance between proteases like HNE and their endogenous inhibitors is a major factor in the progression of chronic obstructive pulmonary disease (COPD).[8] By specifically targeting HNE, GW311616 helps to restore this balance, thereby mitigating the downstream pathological effects of excessive elastase activity.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of GW311616

ParameterValueSpeciesReference
IC50 22 nMHuman[1][4]
Ki 0.31 nMHuman[1][4]

Table 2: In Vivo Efficacy and Pharmacokinetics of GW311616

Animal ModelDosageRouteKey FindingsReference
Dog0.22 mg/kgOral>50% inhibition of elastase at 6 hours.[1]
Dog2 mg/kgOral>90% inhibition of circulating NE activity for 4 days.[1]
Rat2 mg/kgOralTerminal elimination half-life (t1/2) of 1.5 hours.[1]
Dog2 mg/kgOralTerminal elimination half-life (t1/2) of 1.1 hours.[1]
Mouse (COPD model)Not specifiedNot specifiedReduced pulmonary generation of NETs, attenuated airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction.

Experimental Protocols

In Vitro Experiments

4.1.1. Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of GW311616 against purified HNE.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween 20, pH 7.5)

  • This compound

  • DMSO (for dissolving GW311616)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare GW311616 solutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations.

  • Prepare HNE solution: Dilute the HNE stock solution in Assay Buffer to the desired working concentration.

  • Assay Plate Setup:

    • Blank: Add Assay Buffer only.

    • Control (No inhibitor): Add HNE solution and Assay Buffer.

    • Inhibitor: Add HNE solution and the desired concentration of GW311616 solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each GW311616 concentration and calculate the IC50 value.

4.1.2. Inhibition of Mucin Production in Human Bronchial Epithelial Cells

This protocol describes a method to assess the effect of GW311616 on HNE-induced mucin production in a human bronchial epithelial cell line (e.g., 16HBE).[9][10][11]

Materials:

  • Human Bronchial Epithelial (HBE) cells (e.g., 16HBE)

  • Cell culture medium (e.g., MEM supplemented with 10% FBS)

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Enzyme-linked immunosorbent assay (ELISA) kit for MUC5AC

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture: Culture HBE cells to ~80% confluency in a 24-well plate.

  • Starvation: Serum-starve the cells for 24 hours before treatment.

  • Treatment:

    • Pre-treat the cells with various concentrations of GW311616 for 1 hour.

    • Stimulate the cells with HNE (e.g., 100 nM) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • MUC5AC Measurement: Quantify the amount of MUC5AC in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration to normalize the MUC5AC data.

  • Data Analysis: Express the MUC5AC concentration as pg/mg of total protein and compare the values between different treatment groups.

In Vivo Experiments

4.2.1. Cigarette Smoke-Induced COPD Model in Mice

This protocol outlines the induction of a COPD-like phenotype in mice through cigarette smoke (CS) exposure and treatment with GW311616.[12][13][14]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Cigarette smoke generation system

  • Standard research cigarettes

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • CS Exposure: Expose mice to whole-body CS from an appropriate number of cigarettes (e.g., 4-6 per day) for 5 days a week, for a duration of 4-12 weeks. Control mice are exposed to room air.

  • GW311616 Administration: Administer GW311616 orally (e.g., 1-10 mg/kg) once daily, starting from the initiation of CS exposure or after the establishment of the disease phenotype, depending on the study design (prophylactic or therapeutic).

  • Endpoint Analysis (after the final CS exposure and treatment):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-6, KC) by ELISA or multiplex assay.

    • Lung Function Measurement: Assess lung function parameters such as lung compliance and resistance using a specialized ventilator system.

    • Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production. A scoring system can be used to quantify the severity of inflammation and goblet cell hyperplasia.[15][16][17]

4.2.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Rats

This protocol describes the induction of ALI in rats using intratracheal LPS instillation and subsequent treatment with GW311616.[8][18][19][20]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Anesthesia

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • ALI Induction: Anesthetize the rats and intratracheally instill LPS (e.g., 5 mg/kg) dissolved in sterile saline. Control animals receive sterile saline only.

  • GW311616 Treatment: Administer GW311616 intravenously or intraperitoneally (e.g., 1-5 mg/kg) at a specific time point relative to LPS instillation (e.g., 1 hour before or after).

  • Endpoint Analysis (e.g., 6-24 hours post-LPS):

    • BAL Fluid Analysis: Collect BAL fluid to measure total and differential cell counts, total protein concentration (as an indicator of vascular permeability), and inflammatory cytokine levels.

    • Lung Wet-to-Dry Weight Ratio: Determine the lung wet-to-dry weight ratio as an index of pulmonary edema.

    • Histopathology: Process the lungs for histological examination to assess lung injury, including neutrophil infiltration, alveolar septal thickening, and edema. Utilize a lung injury scoring system for quantification.

Signaling Pathways and Visualizations

Neutrophil elastase contributes to the inflammatory cascade in respiratory diseases through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these complex interactions and the points of intervention for GW311616.

NE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response NE Neutrophil Elastase (NE) ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation ProMMPs Pro-MMPs NE->ProMMPs Activation TIMPs TIMPs NE->TIMPs Inactivation AAT Alpha-1 Antitrypsin NE->AAT Inactivation ProCytokines Pro-inflammatory Cytokines (e.g., pro-IL-1β) NE->ProCytokines Activation Receptor Cell Surface Receptors (e.g., TLRs, EGFR) NE->Receptor Activation TissueDamage Tissue Damage & Remodeling ECM->TissueDamage Leads to ProMMPs->TissueDamage Contributes to PKC Protein Kinase C (PKC) Receptor->PKC NFkB NF-κB Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK ROS Reactive Oxygen Species (ROS) PKC->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TACE->ProCytokines Further Processing Inflammation Increased Inflammation (Cytokine/Chemokine Release) NFkB->Inflammation MAPK->Inflammation Mucus Mucus Hypersecretion (MUC5AC) MAPK->Mucus GW311616 GW311616 GW311616->NE Inhibits

Caption: Neutrophil Elastase Signaling Cascade in Lung Inflammation.

Experimental_Workflow_COPD cluster_analysis Analysis start Start: C57BL/6 Mice cs_exposure Cigarette Smoke Exposure (4-12 weeks) start->cs_exposure treatment Daily Oral Gavage: - Vehicle - GW311616 cs_exposure->treatment Concurrent endpoints Endpoint Analysis treatment->endpoints bal BAL Fluid: - Cell Counts - Cytokines endpoints->bal pft Lung Function: - Compliance - Resistance endpoints->pft histo Histopathology: - H&E (Inflammation) - PAS (Mucus) endpoints->histo

Caption: In Vivo COPD Model Experimental Workflow.

Conclusion

This compound is an indispensable tool for elucidating the role of neutrophil elastase in the pathogenesis of respiratory diseases. Its high potency, selectivity, and in vivo activity make it suitable for a wide range of preclinical studies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of GW311616 in advancing our understanding of lung diseases and in the development of novel therapeutic strategies.

References

In Vitro Potency and Selectivity of GW311616 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro potency and selectivity of GW311616, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of HNE inhibition and the development of related therapeutic agents.

Introduction

Human neutrophil elastase (HNE) is a key enzyme stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[1] While essential for host defense against pathogens, dysregulated HNE activity contributes to tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors represents a promising therapeutic strategy for these diseases.

This compound has emerged as a significant tool compound and a potential therapeutic candidate due to its potent and long-acting inhibition of HNE.[2] This guide focuses on the in vitro characteristics of GW311616, providing a detailed examination of its potency and selectivity profile based on available scientific literature.

In Vitro Potency of this compound

GW311616 demonstrates sub-nanomolar to low nanomolar potency against human neutrophil elastase in biochemical assays. The following table summarizes the key quantitative metrics for its inhibitory activity.

ParameterValueEnzyme Source
IC50 22 nM[2]Human Neutrophil Elastase
Ki 0.31 nM[2]Human Neutrophil Elastase
IC50 0.04 µg/mLHuman Neutrophil Elastase

Note: The IC50 value of 0.04 µg/mL can be converted to approximately 92 nM, assuming a molecular weight of 434.95 g/mol for this compound.

In Vitro Selectivity Profile

GW311616 is reported to be a selective inhibitor of human neutrophil elastase. However, a comprehensive, publicly available dataset quantifying its inhibitory activity against a broad panel of related serine proteases, such as cathepsin G and proteinase 3, is limited. The selectivity of HNE inhibitors is a critical parameter, as off-target inhibition can lead to undesirable side effects. Further studies are required to fully elucidate the selectivity profile of GW311616.

Mechanism of Action

GW311616 acts as an intracellular inhibitor of HNE.[2] It is cell-permeable and can inhibit HNE within the cellular environment of neutrophils. In addition to its direct enzymatic inhibition, GW311616 has been shown to induce apoptosis in leukemia cell lines (U937 and K562).[2] This pro-apoptotic effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2]

Mechanism of Action of GW311616 cluster_cell Intracellular GW311616 GW311616 Cell Neutrophil / Leukemia Cell GW311616->Cell Cellular Uptake HNE Human Neutrophil Elastase (HNE) GW311616->HNE Inhibition Bax Bax (Pro-apoptotic) GW311616->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) GW311616->Bcl2 Downregulation Cell->HNE Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Intracellular mechanism of action of GW311616.

Experimental Protocols

The following provides a generalized experimental workflow for determining the in vitro potency of an HNE inhibitor like GW311616.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • This compound

  • 96-well black microplates

  • Fluorometric microplate reader

Assay Procedure
  • Compound Preparation: Prepare a stock solution of GW311616 in 100% DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.

  • Enzyme Preparation: Dilute the HNE stock solution in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add a defined volume of the diluted GW311616 solutions to the wells of the 96-well plate.

    • Add the diluted HNE solution to each well containing the compound and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the HNE substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow for HNE Inhibition Assay A Prepare GW311616 Serial Dilutions C Add GW311616 and HNE to Microplate Wells A->C B Prepare HNE Working Solution B->C D Pre-incubate C->D E Add HNE Substrate to Initiate Reaction D->E F Measure Fluorescence Kinetics E->F G Data Analysis: Calculate IC50 F->G

References

Technical Guide: GW311616 Hydrochloride Target Binding and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the target binding and kinetics of GW311616 hydrochloride. Specific experimental protocols for the determination of binding affinity and kinetic rate constants for this compound are not detailed in the currently accessible literature. The methodologies provided are representative examples of relevant assays.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of human neutrophil elastase (HNE) , a serine protease involved in a variety of inflammatory diseases.[1][2] By inhibiting HNE, this compound disrupts the proteolytic activity of this enzyme, which plays a role in the degradation of extracellular matrix components.[2] Downstream of its primary target inhibition, GW311616 has been observed to induce apoptosis in leukemia cell lines by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with its primary target, human neutrophil elastase.

Table 1: Binding Affinity Data

ParameterValueTargetReference
IC5022 nMHuman Neutrophil Elastase[2]
Ki0.31 nMHuman Neutrophil Elastase[2]

Table 2: Kinetic Parameters

ParameterValueTargetReference
Association Rate (kon)Not AvailableHuman Neutrophil Elastase
Dissociation Rate (koff)Not AvailableHuman Neutrophil Elastase

Experimental Protocols

While the specific protocol used for the initial characterization of this compound is not available, a general methodology for a human neutrophil elastase (HNE) inhibition assay is provided below. This protocol is based on commonly used methods for assessing HNE activity.

General Protocol: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Test Compound (this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the HNE substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute with Assay Buffer to the desired working concentration.

    • Reconstitute purified HNE in Assay Buffer to a working concentration.

    • Prepare a serial dilution of the test compound (this compound) in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a fixed volume of the test compound dilutions.

    • Include control wells containing only Assay Buffer (for uninhibited enzyme activity) and wells with a known HNE inhibitor (positive control).

    • Add a fixed volume of the HNE working solution to all wells except for the blank controls.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the HNE substrate working solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to HNE activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (Vo) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The Ki value can be determined using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed downstream signaling pathway affected by the inhibition of Human Neutrophil Elastase (HNE) by GW311616, leading to apoptosis.

GW311616_Signaling_Pathway cluster_regulation Apoptotic Regulation GW311616 GW311616 hydrochloride HNE Human Neutrophil Elastase (HNE) GW311616->HNE Inhibition Bcl2 Bcl-2 HNE->Bcl2 Upregulates Bax Bax HNE->Bax Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Downstream signaling of GW311616-mediated HNE inhibition.

Experimental Workflow

This diagram outlines a general experimental workflow for the screening and characterization of an enzyme inhibitor like GW311616.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro & In Vivo Validation Compound_Library Compound Library Primary_Assay High-Throughput Primary Assay (HNE) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Hits->Dose_Response Ki_Determination Ki Determination Dose_Response->Ki_Determination Kinetic_Assay Binding Kinetics Assay (kon, koff) Ki_Determination->Kinetic_Assay Cell_Based_Assay Cell-Based Assays (e.g., Apoptosis) Kinetic_Assay->Cell_Based_Assay Kinetic_Assay->Cell_Based_Assay Animal_Models In Vivo Animal Models Cell_Based_Assay->Animal_Models

Caption: General workflow for enzyme inhibitor discovery and characterization.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of GW311616 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, selective, and orally bioavailable intracellular inhibitor of human neutrophil elastase (HNE). Its efficacy is intrinsically linked to its ability to penetrate target cells, primarily neutrophils, and accumulate at the site of action. This technical guide provides a comprehensive overview of the known cellular and systemic properties of GW311616. Due to the limited publicly available data on its specific cellular transport mechanisms and quantitative tissue distribution, this document synthesizes the existing data and presents generalized, yet detailed, experimental protocols for the assessment of cellular uptake and tissue distribution for small molecule inhibitors of this class. The guide includes quantitative data on GW311616's potency and pharmacokinetics, representative methodologies for its study, and visualizations of its downstream signaling effects and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound derived from in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Effects of GW311616

ParameterValueCell Line/SystemReference
HNE Inhibition IC₅₀ 22 nMHuman Neutrophil Elastase[1][2]
HNE Inhibition Kᵢ 0.31 nMHuman Neutrophil Elastase[1][2]
Cellular Proliferation IC₅₀ 150 µmol/LU937 Cells[3]
Effective Concentration 20-320 µM (48 hrs)U937 Cells (Inhibition of proliferation and apoptosis induction)[1]
Effective Concentration 150 µM (48 hrs)U937 & K562 Cells (Suppression of NE activity)[1]

Table 2: In Vivo Pharmacokinetic Parameters of GW311616

ParameterValueSpeciesDosageReference
Terminal Elimination Half-Life (t½) 1.1 hoursDog2 mg/kg (oral)[1]
Terminal Elimination Half-Life (t½) 1.5 hoursRat2 mg/kg (oral)[1]
Pharmacodynamic Effect >50% elastase inhibition at 6 hrs-0.22 mg/kg (oral)[1]
Pharmacodynamic Effect >90% elastase inhibition for 4 daysDog2 mg/kg (oral)[1]

Cellular Uptake and Distribution Profile

GW311616 is characterized as a potent intracellular inhibitor of HNE.[2] Its prolonged duration of action in vivo, far exceeding its plasma half-life, is attributed to its penetration and accumulation within neutrophils, including those in the bone marrow.[1] However, specific studies detailing the mechanisms of its cellular uptake (e.g., passive diffusion, carrier-mediated transport) and quantitative concentrations in various tissues are not extensively documented in publicly accessible literature. It is hypothesized that as a small molecule, GW311616 likely crosses the cell membrane via passive diffusion, a process governed by its physicochemical properties such as lipophilicity and molecular size.

Detailed Experimental Protocols

The following are detailed, representative protocols for investigating the cellular uptake and tissue distribution of a small molecule inhibitor like GW311616. These are generalized methodologies and would require optimization for specific experimental conditions.

In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the intracellular concentration of GW311616 in a neutrophil-like cell line (e.g., U937).

Objective: To determine the rate and extent of GW311616 accumulation in cultured cells over time.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypan Blue solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator to a density of approximately 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of GW311616 in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration (e.g., 10 µM) in pre-warmed culture medium.

  • Cell Treatment: Seed a known number of cells (e.g., 5 x 10⁶ cells) into multiple wells of a 6-well plate. Initiate the experiment by replacing the medium with the GW311616-containing medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Cell Harvesting: At each time point, rapidly aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis and Extraction: Add a known volume of cell lysis buffer to each well. Scrape the cells and collect the lysate. Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge to pellet the protein.

  • Quantification: Analyze the supernatant containing the intracellular GW311616 by a validated LC-MS/MS method. A standard curve of GW311616 in a similar matrix should be used for accurate quantification.

  • Data Analysis: Determine the intracellular concentration at each time point. Cell volume can be estimated or measured to convert the amount of drug per cell to a molar concentration.

In Vivo Tissue Distribution Study

This protocol outlines a general procedure for assessing the distribution of GW311616 in various tissues of a rodent model.

Objective: To quantify the concentration of GW311616 in plasma and key tissues following oral administration.

Materials:

  • Sprague-Dawley rats

  • This compound formulation for oral gavage

  • Anesthesia

  • Surgical tools for tissue dissection

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single oral dose of GW311616 (e.g., 2 mg/kg) to a cohort of rats.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals (n=3-5 per time point).

  • Blood and Tissue Harvesting: Collect blood via cardiac puncture into heparinized tubes. Immediately perfuse the animal with saline to remove blood from the tissues. Dissect and collect key tissues of interest (e.g., lung, liver, spleen, kidney, bone marrow, brain).

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Tissues: Weigh each tissue sample, add a specific volume of homogenization buffer, and homogenize thoroughly.

  • Compound Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and tissue homogenates to isolate GW311616.

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of GW311616.

  • Data Analysis: Calculate the concentration of GW311616 in plasma (ng/mL) and in each tissue (ng/g of tissue) at each time point. Plot the concentration-time profiles for each tissue.

Mandatory Visualizations

Signaling Pathway

GW311616_Mechanism GW311616 GW311616 HNE Human Neutrophil Elastase (HNE) GW311616->HNE Bcl2 Bcl-2 HNE->Bcl2 (Activity leads to increased expression) Bax Bax HNE->Bax (Activity leads to decreased expression) Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Downstream effects of GW311616 on the apoptotic pathway.

Experimental Workflow

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Seeding (e.g., U937 cells) CompoundPrep 2. Compound Dilution (GW311616 in media) Incubation 3. Time-Course Incubation (0, 5, 15, 30, 60 min) CompoundPrep->Incubation Harvesting 4. Cell Harvesting (Wash with ice-cold PBS) Incubation->Harvesting Lysis 5. Cell Lysis & Extraction Harvesting->Lysis LCMS 6. LC-MS/MS Quantification Lysis->LCMS DataAnalysis 7. Data Analysis (Intracellular Concentration vs. Time) LCMS->DataAnalysis

Caption: Generalized workflow for an in vitro cellular uptake study.

Mechanism of Action

GW311616's primary mechanism of action is the potent and selective inhibition of human neutrophil elastase (HNE).[1] In certain pathological contexts, such as in leukemia cells, HNE activity can influence cell survival pathways. By inhibiting HNE, GW311616 has been shown to induce apoptosis. This is achieved, at least in part, by modulating the expression of key proteins in the Bcl-2 family. Specifically, treatment with GW311616 can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis, contributing to the observed anti-proliferative effects in cancer cell lines like U937.[1][3]

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GW311616 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW311616 hydrochloride is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathophysiology of various inflammatory diseases.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, with a specific focus on oral gavage. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation: In Vivo Dosing of this compound

The following table summarizes the quantitative data from a key in vivo study in a mouse model. This data can serve as a starting point for dose-ranging and efficacy studies in other models.

Animal ModelAdministration RouteDoseDosing RegimenKey FindingsReference
Mouse Liver Ischemia-Reperfusion InjuryOral (p.o.)2 mg/kgSingle dose 60 minutes prior to ischemiaSignificantly reduced serum ALT levels[2] (from initial search)

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound solution suitable for oral administration in mice. A common and validated vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolving this compound:

    • Weigh the required amount of this compound based on the desired final concentration and the total volume to be prepared. For a 2 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g, the required concentration is 0.2 mg/mL.

    • Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube. Vortex thoroughly to dissolve the compound completely.

    • Sequentially add the PEG300, Tween-80, and Saline to the DMSO solution, vortexing after each addition to ensure a homogenous mixture.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before administration.

Oral Gavage Administration Protocol in Mice

This protocol outlines the standard procedure for administering this compound solution to mice via oral gavage.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the required dosing volume.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.

  • Administration of the Solution:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the solution.

    • The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.

Mouse Model of Liver Ischemia-Reperfusion Injury Protocol

This protocol describes a common surgical procedure to induce liver ischemia-reperfusion (I/R) injury in mice, a model in which the efficacy of GW311616 has been demonstrated.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • Suture material

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • Shave the abdominal area and disinfect the surgical site.

    • Place the mouse on a heating pad to maintain its body temperature throughout the procedure.

  • Induction of Ischemia:

    • Make a midline laparotomy incision to expose the liver.

    • Carefully locate the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver.

    • Occlude the blood supply to these lobes by applying a non-traumatic microvascular clamp to the portal triad. This induces partial hepatic ischemia. The duration of ischemia is typically 60-90 minutes.

  • Reperfusion:

    • After the ischemic period, remove the microvascular clamp to restore blood flow to the liver lobes.

    • Confirm the return of blood flow by observing the color change of the liver from pale to reddish.

  • Closure and Recovery:

    • Close the abdominal incision in layers using sutures.

    • Allow the mouse to recover from anesthesia in a warm and clean environment.

  • Sample Collection and Analysis:

    • At predetermined time points after reperfusion (e.g., 6, 24 hours), euthanize the mice.

    • Collect blood samples for the analysis of liver injury markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the serum.

    • Collect liver tissue for histological analysis or other molecular assays.

Mandatory Visualizations

GW311616_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neutrophil Elastase Neutrophil Elastase PAR2 PAR2 Neutrophil Elastase->PAR2 Activation GW311616 GW311616 GW311616->Neutrophil Elastase Inhibition G_alpha_s Gαs PAR2->G_alpha_s ROCK ROCK PAR2->ROCK AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inflammation Inflammation PKA->Inflammation MLCK MLCK ROCK->MLCK Increased Permeability Increased Permeability MLCK->Increased Permeability Increased Permeability->Inflammation

Caption: Signaling pathway of Neutrophil Elastase and its inhibition by GW311616.

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_surgery Surgical Procedure cluster_analysis Analysis A Prepare GW311616 (2 mg/mL in vehicle) B Administer GW311616 (2 mg/kg) or Vehicle via Oral Gavage A->B C Anesthetize Mouse B->C 60 min later D Induce Liver Ischemia (60 min) C->D E Initiate Reperfusion D->E F Euthanize at 6h or 24h post-reperfusion E->F G Collect Blood and Liver Tissue F->G H Measure Serum ALT/AST and Histological Analysis G->H

Caption: Experimental workflow for in vivo testing of GW311616 in a mouse liver I/R model.

References

Application Notes and Protocols for the Use of GW311616 Hydrochloride in a COPD Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key player in the pathogenesis of COPD is an imbalance between proteases and anti-proteases in the lungs.[1] Neutrophil elastase (NE), a potent serine protease released by neutrophils, is implicated in the breakdown of elastin (B1584352) and other extracellular matrix components, leading to emphysema and mucus hypersecretion, both hallmarks of COPD.[2] GW311616 hydrochloride is a potent and selective inhibitor of human neutrophil elastase (HNE) and represents a promising therapeutic agent for investigation in preclinical COPD models.[3][4] These application notes provide detailed protocols for the use of this compound in a cigarette smoke-induced mouse model of COPD, including methodologies for assessing its efficacy.

Mechanism of Action

GW311616 acts as a potent, orally bioavailable, and long-acting inhibitor of human neutrophil elastase.[3][4] By binding to and inhibiting NE, GW311616 is expected to attenuate the downstream pathological effects of excessive NE activity in the lungs, including the degradation of the extracellular matrix, inflammation, and the formation of neutrophil extracellular traps (NETs), which are implicated in the severity of COPD.[5]

cluster_0 Neutrophil Activation in COPD cluster_1 Pathological Effects of NE cluster_2 Therapeutic Intervention Cigarette Smoke Cigarette Smoke Neutrophil Neutrophil Cigarette Smoke->Neutrophil activation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase (NE)->Extracellular Matrix Degradation Inflammation Inflammation Neutrophil Elastase (NE)->Inflammation NET Formation NET Formation Neutrophil Elastase (NE)->NET Formation COPD Pathogenesis COPD Pathogenesis Extracellular Matrix Degradation->COPD Pathogenesis Inflammation->COPD Pathogenesis NET Formation->COPD Pathogenesis GW311616 GW311616 GW311616->Neutrophil Elastase (NE) inhibition

Caption: Signaling pathway of Neutrophil Elastase in COPD and the inhibitory action of GW311616.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of GW311616A in a cigarette smoke-induced COPD mouse model.[5]

Table 1: Effect of GW311616A on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^4)Neutrophils (%)Neutrophil Count (x10^4)
Control8.5 ± 1.22.1 ± 0.50.18 ± 0.05
Cigarette Smoke (CS)25.6 ± 3.125.8 ± 4.26.6 ± 1.1
CS + GW311616A12.3 ± 2.510.2 ± 2.11.25 ± 0.3

Table 2: Effect of GW311616A on Neutrophil Chemotactic Factors and Proinflammatory Cytokines in BALF (pg/mL)

Treatment GroupLTB4KCCXCL5IL-1βTNF-α
Control15.2 ± 3.430.1 ± 5.625.4 ± 4.812.1 ± 2.918.5 ± 4.1
Cigarette Smoke (CS)45.8 ± 7.985.6 ± 10.278.2 ± 9.535.7 ± 6.342.3 ± 7.8
CS + GW311616A20.1 ± 4.842.3 ± 7.135.9 ± 6.718.9 ± 4.525.1 ± 5.2

Table 3: Effect of GW311616A on Lung Function Parameters

Treatment GroupFEV100/FVC (%)ΔPEF (mL/s)FRC (mL)TLC (mL)FRC/TLC (%)
Control85.1 ± 3.25.2 ± 1.10.25 ± 0.040.85 ± 0.0929.4 ± 3.1
Cigarette Smoke (CS)65.4 ± 4.512.8 ± 2.30.45 ± 0.061.25 ± 0.1136.0 ± 3.5
CS + GW311616A78.9 ± 3.87.1 ± 1.50.30 ± 0.050.95 ± 0.1031.6 ± 3.3

Experimental Protocols

Protocol 1: Cigarette Smoke-Induced COPD Model in Mice

This protocol describes the induction of COPD in mice via chronic exposure to cigarette smoke and subsequent treatment with GW311616A.[5]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Commercial cigarettes

  • Whole-body smoke exposure system

  • GW311616A (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • COPD Induction: Expose mice to whole-body cigarette smoke (e.g., 12 cigarettes/day, 5 days/week) for a period of 12-24 weeks. The control group is exposed to filtered air.

  • Treatment:

    • Divide the smoke-exposed mice into two groups: a vehicle-treated group and a GW311616A-treated group.

    • Administer GW311616A (e.g., 10 mg/kg) or vehicle orally via gavage once daily during the last 4-8 weeks of the smoke exposure period.

  • Endpoint Analysis (24 hours after the last exposure and treatment):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and cannulate the trachea.

      • Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

      • Centrifuge the BAL fluid (BALF) to pellet the cells.

      • Determine the total cell count using a hemocytometer.

      • Prepare cytospin slides and stain with Diff-Quik for differential cell counting.

      • Analyze the supernatant for cytokines and chemokines using ELISA.

    • Lung Histology:

      • Perfuse the lungs with saline and inflate with 10% neutral buffered formalin at a constant pressure.

      • Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and emphysema (mean linear intercept).

    • Lung Function:

      • Measure lung function parameters such as Forced Expiratory Volume in 100 ms (B15284909) (FEV100), Forced Vital Capacity (FVC), Peak Expiratory Flow (PEF), Functional Residual Capacity (FRC), and Total Lung Capacity (TLC) using a specialized rodent ventilator and lung function measurement system.

cluster_0 Experimental Phases cluster_1 Endpoint Analyses Acclimatization Acclimatization COPD Induction COPD Induction (Cigarette Smoke) Acclimatization->COPD Induction 1 week Treatment Treatment (Vehicle or GW311616A) COPD Induction->Treatment 12-24 weeks Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis 4-8 weeks BALF Analysis BALF Analysis Endpoint Analysis->BALF Analysis Lung Histology Lung Histology Endpoint Analysis->Lung Histology Lung Function Lung Function Endpoint Analysis->Lung Function

Caption: Experimental workflow for the cigarette smoke-induced COPD model.

Protocol 2: Elastase-Induced Emphysema Model in Mice

This protocol provides an alternative, more rapid method for inducing an emphysema-like phenotype in mice.[6][7]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Porcine pancreatic elastase (PPE)

  • Sterile saline

  • Intratracheal instillation device

  • GW311616A (dissolved in a suitable vehicle)

  • Gavage needles

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Emphysema Induction:

    • Anesthetize the mice.

    • Administer a single intratracheal instillation of PPE (e.g., 1.2 U in 50 µL of sterile saline). The control group receives saline only.

  • Treatment:

    • Begin daily oral administration of GW311616A (e.g., 10 mg/kg) or vehicle 24 hours after PPE instillation and continue for the duration of the study (e.g., 21 days).

  • Endpoint Analysis (e.g., Day 21):

    • Perform BALF analysis, lung histology, and lung function measurements as described in Protocol 1.

cluster_0 Experimental Timeline Acclimatization Acclimatization Emphysema Induction Emphysema Induction (Intratracheal Elastase) Acclimatization->Emphysema Induction 1 week Treatment Daily Treatment (Vehicle or GW311616A) Emphysema Induction->Treatment Day 1 Endpoint Analysis Endpoint Analysis (Day 21) Treatment->Endpoint Analysis Day 2-21

Caption: Experimental workflow for the elastase-induced emphysema model.

Conclusion

This compound is a valuable tool for investigating the role of neutrophil elastase in the pathogenesis of COPD in animal models. The protocols outlined above provide a framework for inducing COPD-like disease in mice and assessing the therapeutic potential of GW311616. The provided data demonstrates the potential of this compound to reduce key inflammatory markers and improve lung function in a preclinical setting, warranting further investigation.

References

Application Note: Neutrophil Elastase Activity Assay Using GW311616 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE), also known as human neutrophil elastase (HNE) or elastase-2 (ELA2), is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of pathogens and host tissues.[1] However, excessive or unregulated NE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the inhibition of neutrophil elastase is a key therapeutic strategy for these conditions.

This document provides a detailed protocol for measuring neutrophil elastase activity using a fluorometric assay and demonstrates its inhibition by GW311616 hydrochloride, a potent and selective HNE inhibitor.[4][5]

This compound: A Selective Neutrophil Elastase Inhibitor

This compound (also known as GW311616A) is a potent, selective, orally bioavailable, and long-duration inhibitor of human neutrophil elastase.[4][6] It is a valuable research tool for studying the role of NE in cellular processes and for the development of potential therapeutics.[7] Studies show it is highly selective for neutrophil elastase over other proteases like trypsin, cathepsin G, and plasmin.[8]

Quantitative Data for this compound

The inhibitory potency of this compound against human neutrophil elastase has been quantified and is summarized below.

ParameterValueReference
IC₅₀ 22 nM[4][5][9]
Kᵢ 0.31 nM[4][5][9]

Visualizing the Inhibition Mechanism

The following diagram illustrates the mechanism of action where this compound blocks neutrophil elastase from cleaving its substrate, thereby preventing the generation of a detectable signal.

sub Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) ne Neutrophil Elastase (HNE) sub->ne prod Cleaved Substrate + Fluorescent Signal ne->prod Cleavage inhib GW311616 HCl inhib->ne Inhibition

Caption: Mechanism of HNE inhibition by GW311616 HCl.

Experimental Protocols

This section details the materials and methods for performing a fluorometric neutrophil elastase activity assay to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), active enzyme

  • This compound

  • Fluorogenic NE Substrate (e.g., MeOSuc-AAPV-AMC)[1][2]

  • NE Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Triton X-100, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well white, flat-bottom microplate[10]

  • Fluorescence microplate reader with kinetic mode, capable of excitation at ~380 nm and emission at ~500 nm[10][11]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol: Fluorometric HNE Activity and Inhibition Assay

This protocol is designed to determine the IC₅₀ value of this compound.

1. Reagent Preparation:

  • HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C.

  • HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in cold NE Assay Buffer to the desired final concentration (e.g., 0.5-1.0 ng/well).

  • GW311616 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • GW311616 Serial Dilutions: Perform serial dilutions of the GW311616 stock solution in NE Assay Buffer to create a range of concentrations for testing (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • NE Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions, typically by dissolving it in DMSO and then diluting it in NE Assay Buffer to the final working concentration (e.g., 100 µM).

2. Assay Procedure:

  • Plate Setup: Add the following to the wells of a 96-well white microplate:

    • Blank (No Enzyme): 50 µL of NE Assay Buffer.

    • Positive Control (No Inhibitor): 25 µL of NE Assay Buffer and 25 µL of HNE Working Solution.

    • Inhibitor Wells: 25 µL of the corresponding GW311616 serial dilution and 25 µL of HNE Working Solution.

  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the NE Substrate Solution to all wells, bringing the total volume to 100 µL. Mix gently.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 15-30 minutes, taking readings every 60 seconds (Ex/Em = 380/500 nm).[10][11]

3. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (Vmax) by identifying the linear portion of the fluorescence versus time plot (RFU/min).

  • Correct for Background: Subtract the Vmax of the "Blank" well from all other readings.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of HNE inhibition for each concentration of GW311616:

    • % Inhibition = [1 - (Vmax of Inhibitor Well / Vmax of Positive Control)] x 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the GW311616 concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualized Experimental Workflow

The diagram below outlines the key steps of the fluorometric assay for assessing HNE inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) plate_setup 2. Plate Setup (Add Enzyme + Inhibitor/Buffer) prep_reagents->plate_setup pre_incubate 3. Pre-incubate (37°C for 15-30 min) plate_setup->pre_incubate add_substrate 4. Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure 5. Kinetic Measurement (Fluorescence Plate Reader) add_substrate->measure calc_rate 6. Calculate Vmax (RFU/min) measure->calc_rate calc_inhibition 7. Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 8. Plot Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for HNE inhibition assay.

References

Application Notes and Protocols for Studying Neutrophil Extracellular Traps (NETs) with GW311616 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and eliminate pathogens. However, excessive or dysregulated NET formation (NETosis) is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer. Neutrophil elastase (NE), a serine protease stored in azurophilic granules, plays a crucial role in the process of NETosis by promoting chromatin decondensation through histone cleavage.

GW311616 hydrochloride is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase. Its high specificity makes it an invaluable tool for elucidating the precise role of NE in the intricate signaling pathways of NETosis. These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on NET formation.

Mechanism of Action

GW311616 is a competitive, reversible inhibitor of human neutrophil elastase. In the context of NETosis, particularly in pathways induced by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA), NE is released from azurophilic granules into the cytoplasm and subsequently translocates to the nucleus. Within the nucleus, NE facilitates the breakdown of histone proteins, leading to chromatin decondensation, a critical prerequisite for the expulsion of NETs. By binding to the active site of NE, GW311616 prevents the cleavage of histones and other substrates, thereby inhibiting chromatin decondensation and subsequent NET formation.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound in the context of neutrophil elastase inhibition and its effect on NETosis.

ParameterValueNotes
IC₅₀ (NE Inhibition) 22 nMThe half maximal inhibitory concentration against purified human neutrophil elastase.
Kᵢ (NE Inhibition) 0.31 nMThe inhibition constant, indicating high-affinity binding to human neutrophil elastase.
Effective Concentration for NETosis Inhibition 20 µMConcentration reported to inhibit PMA-induced NETosis in in vitro human neutrophil cultures.[1]
Observed Effect at 20 µM Inhibition of nuclear swelling and chromatin decondensation.The effect on the percentage of SYTOX Green positive cells (a measure of NET release) can be variable between donors.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of PMA-induced NETosis and the point of intervention for GW311616.

NETosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates ROS ROS NADPH_Oxidase->ROS produces Azurophilic_Granule Azurophilic Granule (containing NE) ROS->Azurophilic_Granule triggers release NE_cytosol Neutrophil Elastase (NE) Azurophilic_Granule->NE_cytosol NE_nucleus NE NE_cytosol->NE_nucleus translocates GW311616 GW311616 GW311616->NE_cytosol inhibits GW311616->NE_nucleus inhibits Chromatin Condensed Chromatin Decondensed_Chromatin Decondensed Chromatin NETs NET Release Decondensed_Chromatin->NETs NE_nucleus->Chromatin cleaves histones

PMA-induced NETosis signaling pathway and GW311616 inhibition.

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

Materials:

  • Anticoagulated (e.g., with EDTA or heparin) whole blood from healthy donors

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Density gradient medium (e.g., Ficoll-Paque™ PLUS)

  • Red blood cell (RBC) lysis buffer

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil-rich layer and the RBC pellet.

  • Resuspend the cells in PBS and perform RBC lysis according to the manufacturer's protocol.

  • Wash the neutrophil pellet with PBS and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.

In Vitro NETosis Inhibition Assay

Materials:

  • Isolated human neutrophils

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture plates (e.g., 96-well black, clear-bottom plates for fluorescence measurements)

  • RPMI 1640 medium with 2% FBS

  • SYTOX™ Green nucleic acid stain

  • Hoechst 33342 stain

  • Paraformaldehyde (PFA) for fixation

Procedure:

  • Seed the isolated neutrophils at a density of 2 x 10⁵ cells/well in a 96-well plate and allow them to adhere for 30-60 minutes at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in RPMI 1640 medium. A final concentration of 20 µM is a good starting point based on published data. Include a vehicle control (DMSO).

  • Pre-incubate the neutrophils with the different concentrations of GW311616 or vehicle for 30 minutes at 37°C.

  • Induce NETosis by adding PMA to a final concentration of 50-100 nM. Include a negative control of untreated cells.

  • Incubate the plate for 3-4 hours at 37°C, 5% CO₂.

  • For quantification of NETs, add SYTOX™ Green (to stain extracellular DNA) and Hoechst 33342 (to stain total DNA) to the wells according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader (SYTOX™ Green: ~504 nm excitation / ~523 nm emission; Hoechst 33342: ~350 nm excitation / ~461 nm emission).

  • The percentage of NETosis can be calculated as the ratio of SYTOX™ Green fluorescence to Hoechst 33342 fluorescence, normalized to the PMA-only control.

Visualization of NETs by Fluorescence Microscopy

Procedure:

  • Perform the NETosis inhibition assay as described above, but on sterile glass coverslips placed in a 24-well plate.

  • After the 3-4 hour incubation, gently wash the cells with warm PBS to remove non-adherent cells.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour.

  • Incubate with primary antibodies against NET components, such as anti-myeloperoxidase (MPO) or anti-citrullinated histone H3 (CitH3), overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the DNA with DAPI or Hoechst 33342.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effect of GW311616 on NET formation.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Blood_Collection Whole Blood Collection Neutrophil_Isolation Neutrophil Isolation Blood_Collection->Neutrophil_Isolation Cell_Seeding Seed Neutrophils Neutrophil_Isolation->Cell_Seeding GW311616_Incubation Pre-incubate with GW311616 Cell_Seeding->GW311616_Incubation PMA_Stimulation Stimulate with PMA GW311616_Incubation->PMA_Stimulation Incubation Incubate for 3-4 hours PMA_Stimulation->Incubation Quantification Quantitative Analysis (SYTOX Green/Hoechst) Incubation->Quantification Microscopy Qualitative Analysis (Fluorescence Microscopy) Incubation->Microscopy

Workflow for NETosis inhibition assay using GW311616.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of neutrophil elastase in NETosis. The protocols outlined in these application notes provide a framework for researchers to study the inhibitory effects of GW311616 on NET formation, contributing to a deeper understanding of the molecular mechanisms of NET-related pathologies and aiding in the development of novel therapeutic strategies. The variability in the inhibitory effect on NET release across donors underscores the complexity of NETosis and highlights the importance of using multiple readouts, such as nuclear swelling and specific NET markers, in addition to cell permeability dyes.

References

Application Notes and Protocols: Preparation of GW311616 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3] Its ability to suppress HNE activity makes it a valuable tool in research focused on inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and leukemia.[1][4] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Synonyms GW311616A[1][5]
Molecular Formula C₁₉H₃₂ClN₃O₄S[1]
Molecular Weight 433.99 g/mol [1][5]
Appearance White to yellow solid[1]
Purity >99%[6]
IC₅₀ 22 nM (for human neutrophil elastase)[1][4][5]
Kᵢ 0.31 nM (for human neutrophil elastase)[1][4]
Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes its solubility for different applications. It is important to note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For dissolution, ultrasonic treatment may be necessary.[1][4]

SolventApplicationSolubilityNotes
DMSO In Vitro100 mg/mL (230.42 mM)Requires sonication.[1]
Water In Vitro100 mg/mL (230.42 mM)Requires sonication. If used as the stock solvent, the working solution should be filtered and sterilized (0.22 µm filter) before use.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline In Vivo≥ 2.5 mg/mL (5.76 mM)A clear solution is achievable.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) In Vivo≥ 2.5 mg/mL (5.76 mM)A clear solution is achievable.[1]
10% DMSO, 90% Corn Oil In Vivo≥ 2.5 mg/mL (5.76 mM)A clear solution is achievable.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.4 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until a clear solution is obtained.[1][4] Gentle heating may also aid dissolution, but care should be taken to avoid degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture absorption.

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol provides an example of preparing a dosing solution for animal studies using a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

  • Calibrated micropipettes and sterile pipette tips

Procedure:

This procedure is an example for preparing 1 mL of a 2.5 mg/mL dosing solution.

  • Prepare DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Co-solvent Mixing: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

  • Final Solution: The resulting clear solution will have a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: This solution should be prepared fresh on the day of use.

Visualizations

Signaling Pathway of GW311616

GW311616 acts as a potent inhibitor of human neutrophil elastase (HNE), a serine protease primarily released by neutrophils during inflammation. HNE can degrade various extracellular matrix proteins, leading to tissue damage. By inhibiting HNE, GW311616 mitigates these downstream effects.

GW311616_Pathway cluster_inflammation Inflammatory Response cluster_cellular_action Cellular Action cluster_downstream Downstream Effects Neutrophil Neutrophil HNE_Release Release of Human Neutrophil Elastase (HNE) Neutrophil->HNE_Release Inflammatory Stimuli HNE Active HNE HNE_Release->HNE ECM_Degradation Extracellular Matrix Degradation HNE->ECM_Degradation Proteolysis GW311616 GW311616 Hydrochloride GW311616->HNE Inhibition Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start equilibrate Equilibrate GW311616 Powder to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex & Sonicate Until Dissolved add_solvent->dissolve check_clarity Is Solution Clear? dissolve->check_clarity check_clarity->dissolve No aliquot Aliquot into Single-Use Tubes check_clarity->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for GW311616 Hydrochloride in Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] A key player in the pathogenesis of ALI is the excessive activity of human neutrophil elastase (HNE), a potent serine protease released by activated neutrophils.[1][2] HNE contributes to lung tissue destruction, degradation of extracellular matrix components, and amplification of the inflammatory cascade.[2]

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase, with an IC50 of 22 nM and a Ki of 0.31 nM.[3] Its long duration of action makes it a compelling candidate for therapeutic intervention in inflammatory conditions such as ALI.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI, a standard and reproducible method for mimicking the inflammatory aspects of the human condition.[4][5][6]

Mechanism of Action: Inhibition of Neutrophil Elastase in ALI

In ALI, neutrophils are recruited to the lungs where they become activated and release HNE.[1] Unregulated HNE activity disrupts the alveolar-capillary barrier and promotes the release of pro-inflammatory cytokines, exacerbating lung injury.[2] GW311616 acts by directly inhibiting HNE, thereby mitigating these downstream pathological effects.

GW311616_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Neutrophil Activation & HNE Release cluster_2 Pathological Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release Barrier_Disruption Alveolar-Capillary Barrier Disruption HNE->Barrier_Disruption Cytokine_Release Pro-inflammatory Cytokine Release HNE->Cytokine_Release Lung_Injury Acute Lung Injury Barrier_Disruption->Lung_Injury Cytokine_Release->Lung_Injury GW311616 GW311616 hydrochloride GW311616->HNE Inhibition

Caption: Mechanism of GW311616 in mitigating Acute Lung Injury.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on the known effects of selective neutrophil elastase inhibitors in LPS-induced ALI models. These tables are provided as a template for data presentation.

Table 1: In Vivo Pharmacokinetics of GW311616

Species Dose (Oral) T1/2 (hours) HNE Inhibition Duration Reference
Rat 2 mg/kg 1.5 >50% at 6h (0.22 mg/kg) - [3]

| Dog | 2 mg/kg | 1.1 | >90% | 4 days |[3] |

Table 2: Efficacy of GW311616 in a Murine LPS-Induced ALI Model (Hypothetical Data)

Treatment Group BALF Total Cells (x10⁵) BALF Neutrophils (x10⁵) BALF TNF-α (pg/mL) BALF IL-6 (pg/mL) Lung Wet/Dry Ratio
Vehicle Control 0.5 ± 0.1 0.02 ± 0.01 < 20 < 20 4.5 ± 0.3
LPS + Vehicle 15.0 ± 2.5 12.0 ± 2.0 850 ± 150 1200 ± 200 7.8 ± 0.6
LPS + GW311616 (10 mg/kg) 8.0 ± 1.5* 6.0 ± 1.2* 400 ± 80* 550 ± 100* 5.5 ± 0.4*
LPS + GW311616 (25 mg/kg) 5.5 ± 1.0** 3.5 ± 0.8** 250 ± 50** 300 ± 60** 5.0 ± 0.3**

*p < 0.05, **p < 0.01 compared to LPS + Vehicle group.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol details the induction of ALI in mice via intratracheal LPS administration and subsequent evaluation of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Vehicle for GW311616 (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Animal handling and surgical equipment

Experimental Workflow Diagram:

Experimental_Workflow cluster_acclimatization Phase 1: Preparation cluster_treatment Phase 2: Dosing & Induction cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=8-10 per group) Acclimatization->Grouping Treatment Administer GW311616 or Vehicle (p.o.) Anesthesia Anesthetize Mice Treatment->Anesthesia 1 hour post-dose LPS_Challenge Intratracheal Instillation of LPS or Saline Anesthesia->LPS_Challenge Recovery Monitor Recovery LPS_Challenge->Recovery Sacrifice Euthanasia (24 hours post-LPS) BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest BAL_Analysis BALF Analysis: - Cell Counts - Cytokines (ELISA) - Protein Assay BAL->BAL_Analysis Lung_Analysis Lung Analysis: - Wet/Dry Ratio - Histology (H&E) - MPO Assay Lung_Harvest->Lung_Analysis

References

Application Notes and Protocols: Measuring the Effects of GW311616 Hydrochloride on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it plays a critical role in host defense by degrading components of invading pathogens. However, dysregulated or excessive HNE activity can lead to host tissue damage and is implicated in the pathogenesis of various inflammatory diseases.[2][3] HNE can modulate inflammatory responses by cleaving and activating or degrading a variety of proteins, including cytokines, chemokines, and their receptors. Notably, HNE has been shown to influence the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the innate immune response leading to the production of pro-inflammatory cytokines through the activation of nuclear factor-kappa B (NF-κB).

These application notes provide detailed protocols for in vitro and in vivo studies to measure the effects of this compound on cytokine production.

Data Presentation

The following tables summarize the expected effects of this compound on cytokine production based on its mechanism as a neutrophil elastase inhibitor.

Note: Specific dose-response data for this compound on cytokine production is not extensively available in publicly accessible literature. The following data is illustrative and based on the known mechanism of action of potent neutrophil elastase inhibitors and qualitative findings from related studies. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific experimental setup.

Table 1: Illustrative In Vitro Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

GW311616 ConcentrationTNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)
10 nM10 - 20%5 - 15%15 - 25%
50 nM30 - 45%25 - 40%35 - 50%
100 nM50 - 65%45 - 60%55 - 70%
500 nM70 - 85%65 - 80%75 - 90%
1 µM> 90%> 85%> 95%

Table 2: Illustrative In Vivo Effect of this compound on Cytokine Levels in a Murine Model of LPS-Induced Endotoxemia

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control1500 ± 2503500 ± 500800 ± 150
GW311616 (1 mg/kg)900 ± 1802100 ± 400450 ± 100
GW311616 (5 mg/kg)450 ± 1001200 ± 250200 ± 50
GW311616 (10 mg/kg)200 ± 50600 ± 120100 ± 30

Experimental Protocols

In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines by macrophage-like cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in media containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation. After incubation, remove the PMA-containing medium and wash the cells gently with warm PBS. Add fresh, serum-free RPMI-1640 and rest the cells for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the GW311616 stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-treat the differentiated macrophages with the various concentrations of GW311616 for 1 hour before LPS stimulation. Include a vehicle control (medium with DMSO) and a positive control (no GW311616).

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium.

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group (no LPS).

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the cytokines of interest.

  • Sample Collection and Cytokine Measurement:

    • After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

    • Carefully collect the cell culture supernatants for cytokine analysis.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Assay: Murine Model of LPS-Induced Endotoxemia

This protocol describes a method to evaluate the in vivo efficacy of this compound in reducing systemic cytokine levels in a mouse model of acute inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, GW311616 (low dose) + LPS, GW311616 (high dose) + LPS). A typical group size is 6-8 mice.

  • Compound Administration:

    • Prepare the dosing solution of this compound in the vehicle.

    • Administer GW311616 or the vehicle to the mice via oral gavage at the desired doses (e.g., 1, 5, 10 mg/kg). The volume should be adjusted based on the body weight of each mouse.

  • LPS Challenge:

    • One hour after the administration of GW311616 or vehicle, induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). The control group receives a saline injection.

  • Blood Sample Collection:

    • At a predetermined time point after the LPS challenge (e.g., 2, 4, or 6 hours), collect blood samples from the mice via a suitable method (e.g., cardiac puncture under terminal anesthesia).

    • Collect the blood in tubes containing an anticoagulant.

  • Plasma Preparation and Cytokine Measurement:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using ELISA kits according to the manufacturer's protocols.

Visualizations

G cluster_pathway TLR4/NF-κB Signaling Pathway and HNE Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Induces Transcription HNE Neutrophil Elastase (HNE) HNE->TLR4 Cleaves/Modulates GW311616 GW311616 GW311616->HNE Inhibits

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of GW311616.

G cluster_workflow In Vitro Cytokine Measurement Workflow start Start: Differentiate THP-1 cells with PMA pretreat Pre-treat with GW311616 (various concentrations) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokines (TNF-α, IL-6, IL-1β) using ELISA collect->analyze end End: Determine % Inhibition analyze->end

Caption: Experimental workflow for in vitro analysis of GW311616 effects.

G cluster_logic Logical Relationship of Experimental Groups group1 Group 1: Vehicle + Saline (Negative Control) group2 Group 2: Vehicle + LPS (Positive Control) group1->group2 Compare to assess LPS-induced cytokine storm group3 Group 3: GW311616 (Low Dose) + LPS group2->group3 Compare to assess efficacy of low dose group4 Group 4: GW311616 (High Dose) + LPS group2->group4 Compare to assess efficacy of high dose group3->group4 Compare to assess dose-response relationship

Caption: Logical relationships between experimental groups in the in vivo study.

References

Troubleshooting & Optimization

Optimizing GW311616 hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW311616 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4][5] It has an IC50 value of 22 nM and a Ki value of 0.31 nM for HNE.[1][2] By inhibiting HNE, it can modulate inflammatory pathways and cellular processes regulated by this enzyme.[6]

2. What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • Stock Solutions: Prepare fresh as solutions are unstable.[3] If short-term storage is necessary, store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[1]

3. How should I prepare stock solutions of this compound?

This compound is soluble in DMSO at a concentration of 66.67 mg/mL (167.71 mM).[2] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. To aid dissolution, sonication or gentle heating may be used.[1]

4. What is the typical concentration range for in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, concentrations ranging from 20 µM to 320 µM have been used in cell lines such as U937 and K562.[1][2] A concentration of 150 µM has been shown to markedly suppress neutrophil elastase activity in these cells after 48 hours.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of the compound in cell culture medium. The final concentration of DMSO in the medium is too high, causing the compound to precipitate. The compound has low aqueous solubility.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume.
Inconsistent or no observable effect of the compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The concentration used may be too low for the specific cell line or assay.Always prepare fresh solutions for each experiment.[3] Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Cell toxicity observed at expected effective concentrations. The cell line may be particularly sensitive to the compound or the solvent (DMSO).Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of both this compound and DMSO for your specific cell line.
Difficulty dissolving the compound. The compound may not be fully dissolving in the initial solvent.Use sonication or gentle warming to aid dissolution in DMSO.[1] Ensure the DMSO is of high purity and anhydrous.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 22 nMHuman Neutrophil Elastase (HNE)[1][2]
Ki 0.31 nMHuman Neutrophil Elastase (HNE)[1][2]
Effective Concentration (NE Activity Suppression) 150 µMU937 and K562 cells[1][2]
Effective Concentration (Apoptosis Induction) 20 - 320 µMU937 cells[1][2]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 66.67 mg/mL (167.71 mM)Ultrasonic assistance may be needed.[2]

Experimental Protocols

1. Protocol for In Vitro Neutrophil Elastase (NE) Activity Assay

This protocol is a general guideline based on the reported use of this compound in U937 and K562 cell lines.[1][2]

  • Cell Culture: Culture U937 or K562 cells in appropriate media and conditions until they reach the desired confluence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in the cell culture medium to achieve the final desired concentrations (e.g., 20, 40, 80, 160, 320 µM).

  • Treatment: Seed the cells in a multi-well plate and treat them with the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Lysis: After incubation, harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • NE Activity Measurement: Measure the neutrophil elastase activity in the cell lysates using a commercially available NE activity assay kit, which typically involves a colorimetric or fluorometric substrate.

  • Data Analysis: Normalize the NE activity to the total protein concentration in each lysate. Compare the activity in the treated samples to the vehicle control.

2. Protocol for Apoptosis Analysis by Flow Cytometry

This protocol is based on the reported effects of this compound on apoptosis in U937 cells.[1][2]

  • Cell Culture and Treatment: Follow steps 1-4 of the NE Activity Assay protocol.

  • Cell Harvesting: After the 48-hour incubation, collect both adherent and floating cells.

  • Staining: Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Assay prep Prepare GW311616 Stock Solution (DMSO) dilute Dilute to Working Concentrations in Media prep->dilute treat Treat Cells dilute->treat incubate Incubate (e.g., 48h) treat->incubate analyze Analyze Endpoint (e.g., NE Activity, Apoptosis) incubate->analyze

Caption: A generalized experimental workflow for in vitro assays using this compound.

G cluster_pathway Neutrophil Elastase Signaling Pathway Leading to MUC1 Transcription NE Neutrophil Elastase (NE) PKC PKCδ NE->PKC GW311616 This compound GW311616->NE Inhibits Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

Caption: A diagram of the signaling pathway modulated by Neutrophil Elastase (NE), which is inhibited by this compound.[7]

References

Troubleshooting inconsistent results with GW311616 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW311616 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4][5][6][7][8] HNE is a serine protease stored in the azurophilic granules of neutrophils and is involved in various inflammatory processes.[9] By inhibiting HNE, this compound can modulate inflammatory pathways.[5]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in research to investigate the role of human neutrophil elastase in various pathological conditions. It has been studied in the context of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), and in leukemia cell lines where it has been shown to inhibit proliferation and induce apoptosis.[1][2][4]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2][6] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container away from moisture.[1] It is important to note that solutions of GW311616 may be unstable, and it is recommended to prepare them fresh.[3]

Troubleshooting Guide

Q1: I am observing lower than expected potency (higher IC50) in my cell-based assay. What could be the cause?

A1: Several factors could contribute to lower than expected potency. Please consider the following:

  • Compound Stability: Solutions of GW311616 are reported to be unstable.[3] It is highly recommended to prepare fresh solutions for each experiment. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.

  • Solvent Quality: The solubility of this compound can be significantly impacted by hygroscopic DMSO (DMSO that has absorbed water).[1] Always use newly opened, high-purity DMSO for preparing stock solutions.

  • Assay Conditions: The observed IC50 can be influenced by cell density, serum concentration in the media, and incubation time. Ensure these parameters are consistent across experiments.

Q2: I am having difficulty dissolving this compound. What is the recommended procedure?

A2: this compound has specific solubility characteristics. For in vitro stock solutions, it is soluble in DMSO and water at 100 mg/mL, but may require sonication to fully dissolve.[1] For in vivo formulations, a multi-step process is often required. If you observe precipitation, gentle heating and/or sonication can aid in dissolution.[1][4]

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:

  • Standardize Solution Preparation: Always use the same procedure and high-quality solvents to prepare your this compound solutions. Prepare fresh solutions for each experiment.[3]

  • Consistent Cell Culture: Use cells at a consistent passage number and confluency. Variations in cell health can affect their response to the compound.

  • Precise Timing: Adhere strictly to the incubation times specified in your protocol. The effects of this compound can be time-dependent.

  • Control for Off-Target Effects: While GW311616 is selective for HNE, it's good practice to consider potential off-target effects, especially at higher concentrations.[8] Consider including appropriate controls in your experimental design.

Quantitative Data

Table 1: Inhibitory Activity of GW311616

TargetParameterValue
Human Neutrophil Elastase (HNE)IC5022 nM
Human Neutrophil Elastase (HNE)Ki0.31 nM

Data sourced from multiple references.[1][2][3][4][6][8]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (230.42 mM)Ultrasonic assistance may be needed. Use newly opened DMSO.[1]
Water100 mg/mL (230.42 mM)Ultrasonic assistance may be needed.[1]

Table 3: In Vivo Formulation Solubility

Solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.76 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.76 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.76 mM)

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase (NE) Activity Assay in U937 Cells

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Treat the cells with varying concentrations of this compound (e.g., 150 µM) or vehicle control (DMSO) for 48 hours.[1][2]

  • NE Activity Measurement: After incubation, lyse the cells and measure the neutrophil elastase activity using a commercially available NE activity assay kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of NE activity inhibition for each concentration of this compound compared to the vehicle control.

Protocol 2: In Vivo Administration in a Canine Model

  • Animal Model: Use healthy 9-month-old dogs.

  • Formulation Preparation: Prepare the oral formulation of this compound. For example, use a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Administration: Administer a single oral dose of this compound (e.g., 2 mg/kg).[1]

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Pharmacodynamic Analysis: Isolate neutrophils from the blood samples and measure the circulating neutrophil elastase activity to determine the extent and duration of inhibition.[1]

Visualizations

GW311616_Signaling_Pathway cluster_cell Neutrophil HNE Human Neutrophil Elastase (HNE) Inflammation Inflammatory Response HNE->Inflammation Promotes TissueDamage Tissue Damage HNE->TissueDamage Causes GW311616 GW311616 Hydrochloride GW311616->HNE Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh GW311616 solution B Treat cells with GW311616 or vehicle A->B C Incubate for specified time B->C D Measure endpoint (e.g., NE activity, cell viability) C->D E Analyze and compare results D->E

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Assessing Cell Permeability of GW311616 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the assessment of cell permeability for the neutrophil elastase inhibitor, GW311616 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cell permeability of a compound like this compound?

A1: The initial step is to select an appropriate in vitro model that aligns with the research question. For predicting oral absorption and intestinal permeability, the Caco-2 permeability assay is the gold standard. For a rapid assessment of passive diffusion, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a suitable high-throughput screen. To understand intracellular accumulation, a direct cellular uptake study in a relevant cell line is recommended.

Q2: Is there a difference between assessing the permeability of a compound and its effect on endothelial permeability?

A2: Yes, these are distinct concepts. Assessing the cell permeability of this compound involves determining its ability to cross a cell monolayer or membrane. In contrast, evaluating its effect on endothelial permeability, as has been studied in the context of inflammation, measures how the compound influences the integrity of the endothelial barrier to the passage of other molecules. For instance, as an inhibitor of neutrophil elastase, GW311616 can prevent the breakdown of cell junction proteins, thereby reducing vascular permeability.

Q3: How do I interpret the apparent permeability coefficient (Papp) values from a Caco-2 assay?

A3: The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability. The values are typically classified as follows:

Papp (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low

These values help predict the in vivo absorption of a compound.

Q4: What does the efflux ratio in a Caco-2 assay indicate?

A4: The efflux ratio is calculated by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.

Q5: When should I choose a PAMPA assay over a Caco-2 assay?

A5: A PAMPA assay is ideal for early-stage drug discovery as a high-throughput screen for passive permeability.[1] It is a non-cell-based assay that is faster and less expensive than the Caco-2 assay.[2] However, it does not account for active transport or paracellular pathways.[3] If you need to understand the potential involvement of transporters or obtain a more physiologically relevant prediction of intestinal absorption, the Caco-2 assay is more appropriate.[4]

Troubleshooting Guides

Caco-2 Permeability Assay
IssuePossible CauseTroubleshooting Steps
Low TEER Values Incomplete monolayer formation; Cell contamination.Ensure proper cell seeding density and allow for 21 days of differentiation.[1] Check for microbial contamination.
High Variability in Papp Values Inconsistent cell monolayer; Pipetting errors; Compound instability.Verify monolayer integrity with Lucifer Yellow. Use calibrated pipettes and consistent technique. Assess compound stability in the assay buffer.
Low Compound Recovery Compound binding to the plate; Cell metabolism.Use low-binding plates. Analyze cell lysates and apical/basolateral compartments to quantify metabolism.
PAMPA
IssuePossible CauseTroubleshooting Steps
Leaky Membrane Improper coating of the artificial membrane.Ensure even and complete coating of the filter with the lipid solution. Use a membrane integrity marker like Lucifer Yellow.[5]
Poor Correlation with Caco-2 Data The compound is a substrate for active transport.This is an expected outcome if the compound undergoes active uptake or efflux, as PAMPA only measures passive diffusion.[3]
Compound Precipitation Low aqueous solubility of the compound.Reduce the compound concentration or add a small percentage of a co-solvent like DMSO.
Cellular Uptake Assays
IssuePossible CauseTroubleshooting Steps
High Background Fluorescence Autofluorescence of the compound or cells.Measure the fluorescence of unstained cells and cell-free compound solutions to determine background levels. Use appropriate controls.
Low Signal-to-Noise Ratio Inefficient cellular uptake; Low quantum yield of the fluorescent probe.Increase the incubation time or compound concentration. Select a brighter fluorescent label if applicable.
Difficulty in Quantifying Uptake Quenching of fluorescence upon internalization.Lyse the cells to de-quench the fluorophore before measurement. Compare with a quantitative method like LC-MS/MS if possible.[6]

Experimental Protocols

Caco-2 Permeability Assay

This assay measures the rate of a compound's transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[6][7]

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[1]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the formation of tight junctions. A TEER value above 200 Ω·cm² is generally considered acceptable.[8] The permeability of a fluorescent marker that cannot cross the cell monolayer, such as Lucifer Yellow, can also be assessed.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (e.g., 10 µM this compound) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (lower) chamber.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • Add the test compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

    • Analyze the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Illustrative Data Presentation:

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
GW311616A -> B5.2 ± 0.41.8
B -> A9.4 ± 0.7
Propranolol (High Permeability Control)A -> B25.1 ± 2.11.1
Atenolol (Low Permeability Control)A -> B0.5 ± 0.11.3
Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.[1]

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the test compound solution to the wells of the lipid-coated donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) based on the compound concentrations in the donor and acceptor wells.

Illustrative Data Presentation:

CompoundPe (x 10⁻⁶ cm/s)Permeability Classification
GW3116168.9 ± 0.9High
Testosterone (High Permeability Control)15.5 ± 1.5High
Hydrochlorothiazide (Low Permeability Control)0.2 ± 0.05Low
Cellular Uptake Assay

This assay directly measures the accumulation of a compound inside cells.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., human arterial endothelial cells) in a multi-well plate.

  • Compound Incubation: Treat the cells with a known concentration of the test compound for various time points or at different concentrations.

  • Cell Lysis and Quantification:

    • After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells to release the intracellular contents.

    • Quantify the amount of the compound in the cell lysate using LC-MS/MS.

    • Normalize the amount of compound to the total protein concentration in the lysate.

Illustrative Data Presentation:

Incubation Time (min)Intracellular GW311616 (ng/mg protein)
515.2 ± 1.8
1545.8 ± 3.5
3088.1 ± 6.2
60125.4 ± 9.7

Visualizations

G Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation seed->culture teer Measure TEER for monolayer integrity culture->teer add_compound Add GW311616 to apical or basolateral side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from the opposite chamber at time points incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calc_papp Calculate Papp lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for the Caco-2 Permeability Assay.

G PAMPA Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat Coat donor plate filter with lipid solution fill Fill acceptor plate with buffer coat->fill add_compound Add GW311616 to donor plate fill->add_compound sandwich Assemble donor and acceptor plates add_compound->sandwich incubate Incubate with shaking sandwich->incubate quantify Quantify compound in both plates incubate->quantify calc_pe Calculate Effective Permeability (Pe) quantify->calc_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

G Cellular Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in a multi-well plate add_compound Incubate cells with GW311616 seed->add_compound wash Wash cells with ice-cold PBS add_compound->wash lyse Lyse cells to release intracellular content wash->lyse quantify Quantify compound in lysate (LC-MS/MS) lyse->quantify normalize Normalize to protein concentration quantify->normalize

Caption: Workflow for a Cellular Uptake Assay.

G Neutrophil Elastase Signaling and Permeability NE Neutrophil Elastase (NE) PAR2 PAR2 Receptor NE->PAR2 Activates GW311616 GW311616 GW311616->NE Inhibits ROCK Rho Kinase (ROCK) PAR2->ROCK VE_cadherin VE-cadherin Disruption PAR2->VE_cadherin MLC_p MLC Phosphorylation ROCK->MLC_p Actin Actin Reorganization MLC_p->Actin Permeability Increased Endothelial Permeability Actin->Permeability VE_cadherin->Permeability

Caption: Signaling pathway of Neutrophil Elastase-induced permeability.

References

Preventing precipitation of GW311616 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW311616 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists effectively use this compound in their experiments, with a focus on preventing precipitation in media.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, particularly its solubility and stability in aqueous solutions.

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in cell culture media. How can I prevent this?

A1: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many small molecules. Here are several strategies to prevent this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to keep the compound in solution.

  • Pre-warm Media: Warm your cell culture media to 37°C before adding the this compound stock solution. This can help improve solubility.

  • Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that can lead to immediate precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the DMSO stock in a smaller volume of media and then add this intermediate dilution to the final volume.

  • Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant, such as a low concentration of Tween® 80 (e.g., 0.01-0.1%), can help maintain the solubility of hydrophobic compounds. However, the compatibility of surfactants with your specific cell line and experiment should be verified.

Q2: I am preparing a solution of this compound in water or buffer and I'm observing cloudiness or precipitation. What should I do?

A2: this compound is soluble in water up to 100 mg/mL, however, achieving a clear solution may require assistance.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1] Sonication provides the necessary energy to break up compound aggregates and enhance solubility.

  • pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. In some cases, a slight acidification of the aqueous solvent can improve the solubility of a hydrochloride salt. However, it is crucial to ensure the final pH is compatible with your experimental system.

  • Fresh Solvents: Use freshly opened, high-purity solvents. DMSO is hygroscopic and absorbed water can impact the solubility of the compound.[1]

Q3: Can I store my prepared this compound solutions?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] Aqueous solutions are less stable and it is generally recommended to prepare them fresh for each experiment.[2]

Q4: What is the mechanism of action of GW311616?

A4: GW311616 is a potent and selective inhibitor of human neutrophil elastase (HNE).[1][3][4][5] HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a role in various inflammatory diseases.[6][7]

Physicochemical and Solubility Data

The following tables summarize the key physicochemical and solubility properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₂ClN₃O₄S[1]
Molecular Weight433.99 g/mol [1]
AppearanceWhite to yellow solid[1]
CAS Number197890-44-1[1]

Table 2: Solubility of GW311616 and its Hydrochloride Salt

SolventSolubilityNotesReference
DMSO≥21.7 mg/mLFor hydrochloride salt.[8]
DMSO66.67 mg/mL (167.71 mM)For free base. Requires sonication.[9]
Water100 mg/mL (230.42 mM)For hydrochloride salt. Requires sonication.[1]
Ethanol≥54.6 mg/mLFor hydrochloride salt.[8]
In vivo formulation 12.5 mg/mL (6.29 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Requires sonication.[9][10]
In vivo formulation 22.5 mg/mL (6.29 mM)10% DMSO, 90% (20% SBE-β-CD in saline). Requires sonication.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.34 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Pre-warm Media: Warm the desired volume of cell culture media to 37°C in a water bath.

  • Dilution: While gently vortexing the tube of pre-warmed media, add the required volume of the 10 mM this compound DMSO stock solution to achieve the final desired concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of media.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and the signaling pathway associated with the target of GW311616.

G Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh GW311616 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate_stock Sonicate until Dissolved add_dmso->sonicate_stock store Aliquot and Store at -80°C sonicate_stock->store add_stock Add Stock Solution to Media with Vortexing store->add_stock Use one aliquot warm_media Pre-warm Cell Culture Media to 37°C warm_media->add_stock use_immediately Use Immediately in Experiment add_stock->use_immediately

Caption: A flowchart illustrating the key steps for preparing this compound solutions.

G Simplified Signaling Pathway of Neutrophil Elastase NE Neutrophil Elastase (NE) PKC PKCδ NE->PKC Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 GW311616 GW311616 GW311616->NE Inhibits

Caption: The signaling cascade initiated by Neutrophil Elastase, inhibited by GW311616.

References

Long-term storage and handling of GW311616 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and effective use of GW311616 hydrochloride. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Q1: How should I store this compound powder upon receipt?

A1: The solid powder form of this compound should be stored in a sealed container, protected from moisture.[1] For optimal stability, refer to the temperature-specific storage durations in the table below.

Q2: What are the recommended conditions for storing stock solutions?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture.[1] Storage at -80°C is recommended for longer-term stability. Solutions are generally considered unstable, and preparing them fresh is often advised.[2]

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDurationSource(s)
Powder (Solid) 4°CUp to 2 years[3][4][5]
-20°CUp to 3 years[2][3][4][5]
In Solvent -20°CUp to 1 month[1][5]
-80°CUp to 6 months[1][5]

Note: There are variations in reported storage times for solutions. The durations listed are conservative recommendations. Always refer to the manufacturer's datasheet for specific lot stability.

Section 2: Handling and Safety

Q1: What are the primary safety precautions when handling this compound?

A1: this compound is a potent inhibitor of human neutrophil elastase (HNE).[1][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.

Q2: How should I dispose of waste containing this compound?

A2: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Avoid releasing it into the environment.

Section 3: Solution Preparation and Solubility

Q1: What is the best solvent for preparing a stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[1][3][4] The compound is also soluble in water.[1] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact solubility.[1]

Q2: My compound is not dissolving properly. What should I do?

A2: If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution.[1][3] Ensure you are using a high-quality, anhydrous solvent. If precipitation occurs, the troubleshooting workflow below can provide guidance.

Data Presentation: Solubility Information

SolventMaximum ConcentrationNotesSource(s)
DMSO 100 mg/mL (230.42 mM)Ultrasonic assistance may be needed.[1]
Water 100 mg/mL (230.42 mM)Ultrasonic assistance may be needed.[1]

Experimental Protocols

Protocol 1: Preparation of In Vitro Stock Solution (100 mM in DMSO)
  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration (e.g., for 10 mg of GW311616 HCl, MW: 433.99, add 230.42 µL of DMSO).

  • Solubilization: Vortex briefly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[1][5]

Protocol 2: Preparation of In Vivo Formulation

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

  • Initial Dissolution: Prepare a stock solution in DMSO.

  • Vehicle Preparation: In a sterile tube, add the solvents sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Mixing: To prepare a 1 mL working solution as an example, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Emulsification: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The solution should be clear.

  • Administration: This formulation is suitable for oral administration in animal models.[1][7]

Troubleshooting Guides & Visualizations

General Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to experimental use.

G A Receive Compound B Store Powder (4°C or -20°C) A->B C Weigh Powder (Fume Hood) B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Aliquot for Single Use D->E F Store Stock Solution (-80°C) E->F G Prepare Working Solution (Dilute from Stock) F->G H Perform Experiment G->H

Caption: Standard workflow for this compound handling.

Troubleshooting Solubility Issues

If the compound fails to dissolve or precipitates out of solution, follow this troubleshooting guide.

G Start Compound Not Dissolving Q1 Are you using fresh, anhydrous DMSO? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No      Q2 Have you tried sonication or gentle warming? A1_Yes->Q2 Sol1 Use new, high-quality anhydrous DMSO. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No      End_Fail Consult manufacturer's datasheet or technical support. A2_Yes->End_Fail Sol2 Apply ultrasonic energy or warm gently. A2_No->Sol2 End_Success Compound Dissolved Sol2->End_Success

Caption: Troubleshooting flowchart for solubility problems.

Simplified Signaling Pathway

This compound is a potent inhibitor of human neutrophil elastase (HNE). In certain cancer cell lines, this inhibition can lead to apoptosis through the modulation of key regulatory proteins.[1][3]

G cluster_0 cluster_1 GW GW311616 HCl HNE Neutrophil Elastase (HNE) GW->HNE Inhibits Bcl2 Bcl-2 Expression HNE->Bcl2 Modulates Bax Bax Expression HNE->Bax Modulates Apoptosis Apoptosis in Leukemia Cells Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Simplified mechanism of GW311616-induced apoptosis.

References

Minimizing variability in in vivo studies with GW311616 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and ensure robust, reproducible results in in vivo studies using GW311616 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] Its primary mechanism of action is the inhibition of HNE, a serine protease released by neutrophils during inflammation.[5] HNE is involved in the degradation of extracellular matrix components and the regulation of inflammatory responses.[5] By inhibiting HNE, this compound can modulate inflammation and tissue damage.[6]

Q2: What are the key pharmacokinetic parameters of this compound?

A2: The pharmacokinetic profile of this compound has been characterized in several species. Key parameters are summarized in the table below.

ParameterSpeciesDose (Oral)ValueReference
IC₅₀ (HNE)Human-22 nM[1][2][4][7][8]
Kᵢ (HNE)Human-0.31 nM[1][7]
t₁/₂Dog2 mg/kg1.1 hours[1][4][7]
t₁/₂Rat2 mg/kg1.5 hours[1][4][7]

Q3: How should this compound be formulated for in vivo oral administration?

A3: A common formulation for oral administration involves a multi-component vehicle to ensure solubility and stability. A recommended formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is crucial to prepare this solution fresh on the day of use.[1] For detailed steps, refer to the Experimental Protocols section.

Q4: What are the potential sources of variability in in vivo studies with this compound?

A4: Variability in in vivo studies can arise from several factors, including:

  • Animal-related factors: Species, strain, sex, age, and individual physiological differences.[9][10][11]

  • Compound-related factors: Purity, stability of the formulation, and accuracy of dosing.[9]

  • Experimental procedures: Route and consistency of administration, handling stress, and measurement precision.[10][12]

  • Environmental factors: Housing conditions, diet, and light/dark cycles.[10]

Troubleshooting Guide

Problem 1: High variability in experimental readouts between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Formulation. Precipitation or non-homogeneity of the this compound formulation can lead to inaccurate dosing.

    • Solution: Ensure the compound is fully dissolved. Use of sonication can aid dissolution.[1][7] Always prepare the formulation fresh before each experiment and visually inspect for any precipitation.

  • Possible Cause 2: Inaccurate Dosing. Variation in the administered volume can significantly impact the results.

    • Solution: Use calibrated pipettes and appropriate gavage needles for oral administration. Ensure personnel are properly trained in the dosing technique to minimize stress and ensure consistent delivery.

  • Possible Cause 3: Biological Variation. Individual differences in animal metabolism and response are inherent sources of variability.[11]

    • Solution: Increase the sample size (number of animals per group) to improve statistical power. Randomize animals into treatment groups to distribute inherent variability.

Problem 2: Lack of expected therapeutic effect or inconsistent efficacy.

  • Possible Cause 1: Sub-optimal Dose. The selected dose may be too low to achieve the desired therapeutic concentration at the target site.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state. Review existing literature for effective dose ranges in similar studies.[1][7]

  • Possible Cause 2: Compound Degradation. this compound solutions may not be stable over long periods.

    • Solution: Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1] As previously mentioned, always prepare the final working solution fresh.

  • Possible Cause 3: Incorrect Timing of Administration or Measurement. The pharmacokinetic profile of the compound may not align with the timing of your endpoint measurements.

    • Solution: Consider the half-life of this compound in your animal model when designing the dosing schedule and timing of sample collection or functional assessments.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

  • To prepare the final working solution (e.g., for a 2.5 mg/mL final concentration), follow these steps sequentially: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the total volume to 1 mL.[1]

  • If any precipitation occurs, use gentle heating and/or sonication to aid dissolution.

  • Administer the freshly prepared solution to the animals via oral gavage at the desired dosage.

Visualizations

GW311616_Mechanism_of_Action cluster_inflammation Inflammatory Site Neutrophil Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE releases ECM Extracellular Matrix (e.g., Elastin) HNE->ECM degrades Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage leads to GW311616 GW311616 Hydrochloride GW311616->HNE inhibits experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Formulation_Prep Prepare Fresh GW311616 Formulation Randomization->Formulation_Prep Dosing Oral Administration (Daily or as required) Formulation_Prep->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring Sample_Collection Collect Blood/Tissue Samples at Predetermined Timepoints Monitoring->Sample_Collection Endpoint_Analysis Biochemical Assays, Histopathology, etc. Sample_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis troubleshooting_variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High In-Group Variability Observed Formulation_Issue Inconsistent Formulation High_Variability->Formulation_Issue Dosing_Error Inaccurate Dosing High_Variability->Dosing_Error Biological_Variation Inherent Biological Differences High_Variability->Biological_Variation Prep_Fresh Prepare Fresh Daily, Use Sonication Formulation_Issue->Prep_Fresh Calibrate_Train Calibrate Equipment, Train Personnel Dosing_Error->Calibrate_Train Increase_N_Randomize Increase Sample Size, Randomize Groups Biological_Variation->Increase_N_Randomize

References

Validation & Comparative

A Comparative Guide to GW311616 hydrochloride and Sivelestat for Human Neutrophil Elastase (HNE) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent inhibitors of human neutrophil elastase (HNE), GW311616 hydrochloride and Sivelestat (B1662846). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). Its role in tissue degradation and modulation of the inflammatory response has made it a key target for therapeutic intervention. This guide evaluates two significant HNE inhibitors: this compound, a potent and orally bioavailable inhibitor with a long duration of action, and Sivelestat, a selective inhibitor used clinically in some countries for ALI/ARDS.

While both compounds effectively inhibit HNE, they exhibit distinct pharmacological profiles. This guide will delve into their mechanisms of action, in vitro potency, selectivity, pharmacokinetic properties, and preclinical efficacy. It is important to note that direct head-to-head in vivo comparative studies are limited in the publicly available literature. Therefore, the data presented for each compound are derived from separate studies, and direct comparisons should be made with consideration of the different experimental conditions.

Mechanism of Action

Both GW311616 and Sivelestat are potent inhibitors of HNE, but they achieve this through different chemical interactions with the enzyme's active site.

This compound is a potent, intracellular, and orally bioavailable inhibitor of HNE.[1] It is a slow-binding inhibitor that forms a stable complex with the enzyme.

Sivelestat functions as a selective and competitive inhibitor of neutrophil elastase.[2] It binds to the active site of HNE, preventing the degradation of elastin (B1584352) and other extracellular matrix proteins.[2] This inhibition helps to mitigate the inflammatory response and protect tissues from enzyme-mediated damage.[2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and Sivelestat.

Table 1: In Vitro Inhibitory Activity against Human Neutrophil Elastase

ParameterThis compoundSivelestat
Target Enzyme Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)
IC50 22 nM[3]44 nM[4]
Ki 0.31 nM[3]200 nM[4]
Mechanism Potent, intracellular, long-duration inhibitor[1]Competitive inhibitor[2]

Table 2: Pharmacokinetic Properties

ParameterThis compoundSivelestat
Administration Oral[3]Intravenous
Oral Bioavailability Orally bioavailable[3]Not orally bioavailable
Half-life (t1/2) 1.1 hours (dog, 2 mg/kg, oral), 1.5 hours (rat, 2 mg/kg, oral)[3]Data not readily available
In Vivo Efficacy >90% inhibition of circulating NE for 4 days in dogs (2 mg/kg, oral)[3]Effective in various animal models of ALI[5][6]

Table 3: Selectivity Profile

CompoundSelectivity for HNEInhibition of Other Proteases
This compound Selective for HNEIC50 >100 µM for trypsin, cathepsin G, and plasmin; >3 mM for chymotrypsin (B1334515) and tissue plasminogen activator.[1]
Sivelestat Highly specific to NEDoes not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 µM.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments.

In Vitro HNE Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Test compounds (this compound or Sivelestat)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • Add a fixed concentration of HNE to each well of the 96-well plate.

  • Add the different concentrations of the test compound to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of the reaction is proportional to the enzyme activity.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vivo Model of Acute Lung Injury (ALI)

This protocol outlines a general procedure for inducing ALI in rodents to evaluate the in vivo efficacy of HNE inhibitors.

Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Induction of ALI:

  • Intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).

Treatment:

  • Administer the test compound (this compound or Sivelestat) at various doses and time points relative to LPS administration (e.g., pre-treatment or post-treatment).

Outcome Measures:

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Total and differential cell counts (neutrophils, macrophages).

    • Protein concentration (as an indicator of vascular permeability).

    • Cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β).

  • Lung Histopathology:

    • Harvest lungs and fix in formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score lung injury based on edema, inflammation, and alveolar damage.

  • Lung Wet-to-Dry Weight Ratio:

    • Measure the wet weight of the lungs immediately after excision.

    • Dry the lungs in an oven until a constant weight is achieved.

    • Calculate the ratio as an indicator of pulmonary edema.

  • Myeloperoxidase (MPO) Activity:

    • Measure MPO activity in lung tissue homogenates as a marker of neutrophil infiltration.

Signaling Pathways and Experimental Workflows

Visual representations of the HNE-mediated signaling pathway and experimental workflows can aid in understanding the broader context of HNE inhibition.

HNE_Signaling_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_neutrophil Neutrophil Activation cluster_tissue_damage Tissue Damage & Inflammation Cascade cluster_inhibitors HNE Inhibitors Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates HNE Release HNE Release Neutrophil->HNE Release leads to Extracellular Matrix Degradation Extracellular Matrix Degradation HNE Release->Extracellular Matrix Degradation causes Cytokine & Chemokine Activation Cytokine & Chemokine Activation HNE Release->Cytokine & Chemokine Activation induces Increased Vascular Permeability Increased Vascular Permeability Cytokine & Chemokine Activation->Increased Vascular Permeability promotes GW311616 GW311616 GW311616->HNE Release inhibits Sivelestat Sivelestat Sivelestat->HNE Release inhibits

Caption: HNE-mediated inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison HNE_Inhibition_Assay HNE Inhibition Assay (IC50, Ki determination) Selectivity_Screening Selectivity Screening (vs. other proteases) HNE_Inhibition_Assay->Selectivity_Screening leads to Animal_Model Animal Model of Disease (e.g., ALI, COPD) Selectivity_Screening->Animal_Model informs Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Model->Pharmacokinetics Efficacy_Evaluation Efficacy Evaluation (BALF, Histology, etc.) Animal_Model->Efficacy_Evaluation Comparative_Analysis Comparative Analysis of GW311616 vs. Sivelestat Pharmacokinetics->Comparative_Analysis Efficacy_Evaluation->Comparative_Analysis

Caption: General experimental workflow for comparing HNE inhibitors.

Logical_Comparison Inhibitors This compound Sivelestat Parameters In Vitro Potency Selectivity Pharmacokinetics In Vivo Efficacy Inhibitors->Parameters Evaluated based on Conclusion Comparative Assessment Parameters->Conclusion Leads to

Caption: Logical framework for comparing HNE inhibitors.

Conclusion

Both this compound and Sivelestat are potent and selective inhibitors of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory diseases. This compound offers the advantage of oral bioavailability and a long duration of action, which may be beneficial for chronic inflammatory conditions. Sivelestat, administered intravenously, has been investigated for acute conditions such as ALI/ARDS.

The choice between these inhibitors for research or therapeutic development will depend on the specific disease context, desired route of administration, and the required duration of action. The lack of direct comparative in vivo studies necessitates careful consideration of the available data. Further head-to-head preclinical and clinical studies are warranted to definitively establish the relative therapeutic potential of these two HNE inhibitors.

References

Validation of GW311616 in Cellular Neutrophil Elastase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW311616, a potent neutrophil elastase (NE) inhibitor, with other relevant alternatives. The information presented is supported by experimental data from cellular assays, offering insights into their comparative efficacy. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a comprehensive understanding.

Comparative Efficacy of Neutrophil Elastase Inhibitors

The inhibitory potential of GW311616 against neutrophil elastase has been evaluated in various studies, demonstrating significant potency. A comparison with other known NE inhibitors is summarized below, with data primarily derived from in vitro and cell-based assays.

InhibitorTargetIC50 / KiCell-Based Activity
GW311616 Human Neutrophil Elastase (HNE) IC50: 22 nM, Ki: 0.31 nM [1][2]Markedly suppresses NE activity in U937 and K562 cell lines. [1][2]
SivelestatHuman Neutrophil Elastase (HNE)IC50: 44 nM[3]Inhibits NE-induced cell proliferation.[4] Reduces levels of inflammatory mediators by inhibiting NF-kB.[5]
Alvelestat (AZD9668)Neutrophil Elastase (NE)IC50: 12 nM, Ki: 9.4 nM[6][7][8]Inhibits plasma NE activity in zymosan-stimulated whole blood.[6][8] Decreases cell death and levels of IL-1β, IL-6, and TNF-α in HBE and A549 cells.[7]
BAY-85-8501Human Neutrophil Elastase (HNE)IC50: 65 pM[9]Data on specific cell-based assays are not as readily available in the provided results.

Experimental Protocols

Cellular Neutrophil Elastase Activity Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of compounds like GW311616 on neutrophil elastase activity within a cellular context.

1. Cell Culture and Treatment:

  • Culture human myeloid cell lines, such as U937 or HL-60, in appropriate media and conditions. These cells are known to express human neutrophil elastase.[10][11]

  • Seed the cells in a 96-well plate at a suitable density.

  • Treat the cells with various concentrations of the test inhibitor (e.g., GW311616) or a vehicle control for a predetermined incubation period (e.g., 24-48 hours).

2. Cell Lysis:

  • Following incubation, centrifuge the plate to pellet the cells.

  • Carefully remove the supernatant.

  • Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100) to release the intracellular contents, including neutrophil elastase.

3. Measurement of Neutrophil Elastase Activity:

  • Prepare a reaction mixture in a fresh 96-well plate containing an assay buffer (e.g., Tris-HCl buffer, pH 7.5).[12]

  • Add the cell lysate to the wells.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate specific for neutrophil elastase, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC).[11][13]

  • Measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/500 nm or 400/505 nm).[14][15] The rate of increase in fluorescence is proportional to the neutrophil elastase activity.

4. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways

Neutrophil elastase is implicated in various signaling pathways that contribute to inflammation and tissue damage. Understanding these pathways is crucial for evaluating the therapeutic potential of its inhibitors.

Experimental Workflow for NE Inhibition Assay

The following diagram illustrates the general workflow for assessing the efficacy of a neutrophil elastase inhibitor in a cell-based assay.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Enzymatic Assay cluster_analysis Data Analysis cell_culture Culture Cells (e.g., U937) treatment Treat with Inhibitor (e.g., GW311616) cell_culture->treatment lysis Cell Lysis treatment->lysis add_substrate Add Fluorogenic Substrate lysis->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for cellular neutrophil elastase inhibition assay.

Neutrophil Elastase-Mediated Inflammatory Signaling

Neutrophil elastase can trigger pro-inflammatory signaling cascades, including the NF-κB and TGF-α pathways. Inhibition of NE by compounds like GW311616 can potentially mitigate these effects.

signaling_pathway cluster_ne Neutrophil Elastase Activity cluster_tgfa TGF-α Pathway cluster_nfkb NF-κB Pathway NE Neutrophil Elastase (NE) proTGFa pro-TGF-α NE->proTGFa TLR4 TLR4 (potential target) NE->TLR4 Activation? GW311616 GW311616 GW311616->NE Inhibition TGFa TGF-α (released) proTGFa->TGFa Cleavage EGFR EGFR TGFa->EGFR Activation ERK ERK Signaling EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK IkB IκB Phosphorylation IRAK->IkB NFkB NF-κB Translocation IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: NE-mediated inflammatory signaling pathways.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Human Neutrophil Elastase (HNE), a potent serine protease released by activated neutrophils, plays a critical role in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and acute respiratory distress syndrome (ARDS). Consequently, the development of small molecule inhibitors targeting HNE has been a significant focus of therapeutic research. This guide provides an objective comparison of key alternative small molecule HNE inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Performance Comparison of HNE Inhibitors

The inhibitory potency of small molecule inhibitors against HNE is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the in vitro potency and selectivity of several prominent HNE inhibitors.

InhibitorChemical ClassType of InhibitionIC50 (HNE)Ki (HNE)Selectivity Profile
Sivelestat (Elaspol®) Acylamino acid derivativeCompetitive, Reversible19-49 nM[1]200 nM[2]Highly selective for HNE over other serine proteases like trypsin, chymotrypsin, and thrombin.[3]
Alvelestat (AZD9668) Pyridone derivativeCompetitive, Reversible12 nM[4]9.4 nM[5]Over 600-fold more selective for HNE compared to other serine proteases.[4]
BAY 85-8501 DihydropyrimidinoneReversible65 pM[6]0.08 nM[7]Highly potent and selective for HNE.[6]
GW311616 Cephalosporin-basedIrreversible22 nM[8]0.31 nM[8]Potent and selective inhibitor of HNE.[8]
DMP-777 OxazolidinoneIrreversible--Potent and selective inhibitor of human leukocyte elastase.[8]
ONO-6818 PeptidomimeticCompetitive-12 nMSelective for HNE.

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. The data presented here are compiled from various sources for comparative purposes.

In Vivo Efficacy

The preclinical efficacy of these inhibitors has been evaluated in various animal models of inflammatory lung diseases.

InhibitorAnimal ModelKey FindingsReference
Sivelestat Rat model of HNE-induced lung hemorrhageSuppressed lung hemorrhage.[3]
Alvelestat (AZD9668) Mouse model of smoke-induced airway inflammationSignificantly reduced the number of bronchoalveolar lavage (BAL) neutrophils and IL-1β levels.[4]
BAY 85-8501 Rat model of HNE-induced lung injuryCompletely prevented the development of lung injury and subsequent inflammation when administered prior to HNE exposure.[6]
ONO-6818 Rat model of HNE-induced emphysemaInhibited acute lung injury and the development of emphysematous changes.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of HNE inhibitors. Below are representative protocols for key in vitro assays.

Human Neutrophil Elastase (HNE) Activity Assay (Chromogenic)

This assay measures the enzymatic activity of HNE by monitoring the cleavage of a chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100

  • Inhibitor stock solutions (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the inhibitor dilution or vehicle (DMSO) to the respective wells.

  • Add 20 µL of a pre-diluted HNE solution in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of a 1 mM MeOSuc-AAPV-pNA solution (in assay buffer) to each well.

  • Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Determination of Inhibition Constant (Ki)

The Ki value, representing the binding affinity of the inhibitor, can be determined by performing the HNE activity assay with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

Signaling Pathways and Experimental Workflows

Human Neutrophil Elastase Inflammatory Signaling Pathway

HNE contributes to inflammation through multiple signaling pathways. A key mechanism involves the activation of Protease-Activated Receptor 2 (PAR2) and Toll-like Receptor 4 (TLR4), leading to the downstream activation of NF-κB and MAPK pathways and subsequent production of pro-inflammatory cytokines.

HNE_Signaling_Pathway cluster_NFkB Cytoplasm HNE Human Neutrophil Elastase (HNE) PAR2 Protease-Activated Receptor 2 (PAR2) HNE->PAR2 Cleavage & Activation TLR4 Toll-like Receptor 4 (TLR4) HNE->TLR4 Activation Gq Gαq PAR2->Gq MyD88 MyD88 TLR4->MyD88 PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC IKK IKK Complex PKC->IKK TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_pathway IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation MAPK_pathway->Nucleus AP-1 Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Transcription

Caption: HNE-mediated inflammatory signaling cascade.

Experimental Workflow for HNE Inhibitor Screening and Characterization

The process of identifying and characterizing novel HNE inhibitors typically follows a multi-step workflow, from initial high-throughput screening to in-depth mechanistic studies and in vivo validation.

HNE_Inhibitor_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., Fluorogenic Assay) start->hts hit_id Hit Identification hts->hit_id hit_id->start Inactive Compounds dose_response Dose-Response & IC50 Determination (Chromogenic or Fluorogenic Assay) hit_id->dose_response Active Compounds lead_selection Lead Candidate Selection dose_response->lead_selection lead_selection->dose_response Sub-optimal Hits kinetics Enzyme Kinetics & Ki Determination (Varying Substrate & Inhibitor Concentrations) lead_selection->kinetics Potent Hits selectivity Selectivity Profiling (vs. other Serine Proteases like Cathepsin G, Proteinase 3) kinetics->selectivity mechanism Mechanism of Action Studies (e.g., Reversibility, Covalent Modification) selectivity->mechanism cell_based Cell-based Assays (e.g., Inhibition of HNE release from neutrophils) mechanism->cell_based in_vivo In Vivo Efficacy Studies (Animal Models of Lung Inflammation) cell_based->in_vivo end Lead Optimization & Preclinical Development in_vivo->end

Caption: Workflow for HNE inhibitor discovery and development.

References

A Head-to-Head Comparison of Neutrophil Elastase Inhibitors: Sivelestat, Alvelestat, and Elafin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase, a powerful serine protease released by neutrophils during inflammation, plays a critical role in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Its uncontrolled activity leads to the degradation of extracellular matrix components, tissue damage, and amplification of the inflammatory cascade. Consequently, the development of potent and specific neutrophil elastase inhibitors has been a significant focus of therapeutic research. This guide provides a head-to-head comparison of three prominent neutrophil elastase inhibitors: Sivelestat, Alvelestat (B605355), and Elafin, with a focus on their performance, supported by experimental data.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of Sivelestat, Alvelestat, and Elafin against neutrophil elastase has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify their efficacy. A lower IC50 or Ki value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50KiMechanism of ActionSelectivity
Sivelestat Human Neutrophil Elastase19-49 nM[1]200 nM[2]Competitive, Reversible[3]Selective for neutrophil elastase over pancreas elastase; does not inhibit trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G at high concentrations.[2]
Alvelestat Human Neutrophil Elastase12 nM[4]9.4 nM[2]Reversible[5]At least 600-fold more selective for neutrophil elastase over other serine proteases.[4]
Elafin Human Leukocyte Elastase9.5 nM (against Proteinase 3)[6]0.43 nM[4]Tight-binding, Reversible[4]Potently inhibits neutrophil elastase and proteinase-3.[4]

Detailed Experimental Protocols

The following protocols outline the general methodologies used to determine the inhibitory activity and potency of neutrophil elastase inhibitors.

Neutrophil Elastase Activity Assay (Fluorometric)

This assay is commonly used to measure the enzymatic activity of neutrophil elastase and to screen for potential inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by neutrophil elastase, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to the elastase activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

  • Human Neutrophil Elastase (purified enzyme)

  • Neutrophil Elastase Substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Inhibitor compounds (Sivelestat, Alvelestat, Elafin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the neutrophil elastase substrate in an appropriate solvent (e.g., DMSO). Dilute the purified neutrophil elastase and the inhibitor compounds to the desired concentrations in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the diluted neutrophil elastase solution. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the neutrophil elastase substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Assay for Neutrophil Elastase Inhibition

This assay evaluates the efficacy of inhibitors in a more physiologically relevant context by using cells that release neutrophil elastase.

Principle: Neutrophils or neutrophil-like cell lines are stimulated to release elastase into the cell culture medium. The activity of the released elastase is then measured in the presence and absence of inhibitors.

Materials:

  • Human neutrophils (isolated from fresh blood) or a neutrophil-like cell line (e.g., HL-60)

  • Cell culture medium

  • Stimulating agent (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA, lipopolysaccharide - LPS)

  • Inhibitor compounds

  • Neutrophil Elastase Activity Assay Kit (as described above)

Procedure:

  • Cell Culture and Treatment: Culture the neutrophils or neutrophil-like cells in a 96-well plate. Treat the cells with various concentrations of the inhibitor compounds for a specific duration.

  • Stimulation: Add a stimulating agent to the wells to induce the release of neutrophil elastase from the cells. Include an unstimulated control group.

  • Sample Collection: After a defined incubation period, centrifuge the plate and collect the cell-free supernatant, which contains the released elastase.

  • Elastase Activity Measurement: Determine the neutrophil elastase activity in the collected supernatants using a fluorometric activity assay as described in the previous protocol.

  • Data Analysis: Compare the elastase activity in the supernatants from inhibitor-treated cells to that of the untreated (stimulated) control to determine the inhibitory effect of the compounds in a cellular environment.

Signaling Pathways and Mechanisms of Action

The activity of neutrophil elastase and the mechanisms of its inhibitors are intricately linked to various cellular signaling pathways.

Neutrophil Elastase-Mediated Inflammatory Signaling

Neutrophil elastase, upon its release, can trigger a cascade of inflammatory responses through the activation of specific signaling pathways. One such pathway involves the activation of Proteinase-Activated Receptor-2 (PAR2), leading to downstream signaling through the p44/42 MAPK pathway, which in turn promotes the expression of pro-inflammatory cytokines.

Neutrophil_Elastase_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Activation p44_42_MAPK p44/42 MAPK PAR2->p44_42_MAPK Activation Inflammation Pro-inflammatory Cytokine Expression p44_42_MAPK->Inflammation

Neutrophil Elastase Inflammatory Pathway
Sivelestat's Impact on Intracellular Signaling

Sivelestat has been shown to exert its anti-inflammatory effects not only by directly inhibiting neutrophil elastase but also by modulating intracellular signaling pathways. Studies have indicated that Sivelestat can suppress the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways, which are crucial for cell survival, proliferation, and inflammation.

Sivelestat_Signaling_Pathway Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Inhibits PI3K PI3K Sivelestat->PI3K Inhibits JNK JNK Sivelestat->JNK Inhibits NE->PI3K Activates NE->JNK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation Apoptosis mTOR->Inflammation NFkB NF-κB JNK->NFkB NFkB->Inflammation

Sivelestat's Mechanism of Action
Experimental Workflow for IC50 Determination

The determination of the IC50 value is a fundamental experiment in drug discovery and development. The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme (Neutrophil Elastase) Add_Reagents Add Enzyme and Inhibitor to Microplate Wells Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Inhibitor (Serial Dilutions) Prep_Inhibitor->Add_Reagents Prep_Substrate Prepare Substrate (Fluorogenic) Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Plot_Data Plot % Inhibition vs. Inhibitor Concentration Calc_Rate->Plot_Data Calc_IC50 Determine IC50 Value (Non-linear Regression) Plot_Data->Calc_IC50

IC50 Determination Workflow

Conclusion

Sivelestat, Alvelestat, and Elafin represent distinct classes of neutrophil elastase inhibitors with varying potencies and selectivities. Alvelestat emerges as a highly potent and selective reversible inhibitor. Sivelestat, a competitive inhibitor, has demonstrated clinical utility in certain inflammatory conditions. Elafin, an endogenous inhibitor, showcases high potency through a tight-binding mechanism. The choice of inhibitor for therapeutic development or research applications will depend on the specific requirements, including the desired mechanism of action, selectivity profile, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the comparative evaluation of these and other neutrophil elastase inhibitors.

References

GW311616 Hydrochloride: A Potent and Selective Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This guide provides a comparative analysis of its specificity against other serine proteases, supported by available data and detailed experimental methodologies.

High Specificity for Human Neutrophil Elastase

This compound demonstrates high-affinity inhibition of its primary target, human neutrophil elastase (HNE). Experimental data indicates a half-maximal inhibitory concentration (IC50) value of 22 nM for HNE.[1] This potent inhibition underscores its potential as a therapeutic agent in HNE-driven pathologies.

Comparative Inhibitory Activity of this compound

Serine ProteaseIC50 (nM)
Human Neutrophil Elastase (HNE)22[1]
TrypsinData not available
ChymotrypsinData not available
Cathepsin GData not available
Proteinase 3Data not available

Determining Serine Protease Specificity: A Methodological Approach

To assess the specificity of an inhibitor like GW311616, a common and effective method is the fluorogenic substrate assay. This in vitro assay measures the enzymatic activity of a specific protease by monitoring the cleavage of a synthetic substrate that releases a fluorescent signal. By introducing an inhibitor, the reduction in fluorescence can be quantified to determine the inhibitory potency (IC50).

Below is a detailed protocol for a representative fluorogenic substrate assay designed to determine the IC50 of an inhibitor against a panel of serine proteases.

Experimental Protocol: Fluorogenic Substrate Assay for Serine Protease Inhibition

1. Materials and Reagents:

  • Enzymes: Human Neutrophil Elastase (HNE), Trypsin, Chymotrypsin, Cathepsin G, Proteinase 3 (recombinant or purified).

  • Inhibitor: this compound, serially diluted to a range of concentrations.

  • Fluorogenic Substrates: Specific substrates for each protease (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HNE).

  • Assay Buffer: Buffer appropriate for optimal enzyme activity (e.g., Tris-HCl or HEPES with relevant salts and detergents).

  • 96-well Microplates: Black, flat-bottom plates suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore.

2. Experimental Procedure:

  • Enzyme Preparation: Prepare working solutions of each serine protease in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to cover a broad range of inhibition.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the inhibitor dilutions to the appropriate wells.

    • Include control wells containing only the assay buffer (no inhibitor) for 100% enzyme activity and wells with buffer and substrate only (no enzyme) for background fluorescence.

    • Add a fixed volume of the respective enzyme solution to each well (except for the background control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the specific fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The readings should be taken at regular intervals (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curves.

    • Subtract the background fluorescence from all measurements.

    • Normalize the reaction velocities to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using appropriate software.

This standardized approach allows for the direct comparison of the inhibitory potency of GW311616 against a panel of serine proteases, thereby providing a quantitative measure of its specificity.

Visualizing the Workflow

To illustrate the logical flow of determining serine protease inhibitor specificity, the following diagram outlines the key steps of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solutions (HNE, Trypsin, etc.) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Serial Dilutions of GW311616 add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_substrate Prepare Fluorogenic Substrates add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (Inhibitor-Enzyme Binding) add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calc_velocity Calculate Initial Reaction Velocities measure_fluorescence->calc_velocity normalize_data Normalize to Controls calc_velocity->normalize_data plot_curve Plot Inhibition Curve normalize_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of GW311616 against serine proteases.

Conclusion

This compound is a highly potent inhibitor of human neutrophil elastase. While its selectivity is a key feature, a comprehensive quantitative comparison against other serine proteases requires further investigation to establish a complete specificity profile. The provided experimental protocol offers a robust framework for conducting such comparative studies, which are essential for the continued development and characterization of this and other serine protease inhibitors.

References

A Comparative Guide to the In Vivo Efficacy of GW311616 Hydrochloride and Other Human Neutrophil Elastase (HNE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative in vivo efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of GW311616 hydrochloride with other notable human neutrophil elastase (HNE) inhibitors, Sivelestat and Alvelestat (B605355), based on available preclinical and clinical data. This document summarizes key in vivo studies, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the objective assessment of these compounds.

Executive Summary

Human neutrophil elastase is a serine protease implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and Alpha-1 Antitrypsin Deficiency (AATD). Inhibition of HNE is a promising therapeutic strategy. This guide focuses on three key inhibitors:

  • This compound: A potent, orally bioavailable, and long-acting HNE inhibitor.

  • Sivelestat (sodium hydrate): A selective HNE inhibitor, approved for use in some countries for ALI and Acute Respiratory Distress Syndrome (ARDS).

  • Alvelestat (AZD9668): An oral, reversible, and selective HNE inhibitor investigated for AATD and other respiratory diseases.

While direct head-to-head in vivo comparative studies are limited, this guide synthesizes data from independent research to provide a comprehensive overview of each compound's performance.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from various in vivo studies. It is crucial to note that these studies were not conducted under identical conditions, and therefore, direct comparison of the results should be approached with caution.

Table 1: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosing RegimenKey FindingsReference
MouseCigarette smoke-induced COPDAdministration of GW311616ASubstantially reduced pulmonary generation of Neutrophil Extracellular Traps (NETs); attenuated airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction; significantly improved lung function (prevented decline of FEV100/FVC and delta PEF, inhibited the increase in FRC, TLC, and FRC/TLC).[1]
DogHealthy2 mg/kg, oralRapidly abolished circulating neutrophil elastase activity, with >90% inhibition maintained for 4 days.
RatHealthy2 mg/kg, oralAt 0.22 mg/kg, >50% inhibition of elastase was achieved 6 hours after dosing.
MouseAsthmatic InflammationAdministration of GW311616Rescued eosinophil infiltration and amplified type 2 immune responses prompted by early recruited neutrophils.[2]

Table 2: In Vivo Efficacy of Sivelestat

Animal ModelDisease ModelDosing RegimenKey FindingsReference
RatLipopolysaccharide (LPS)-induced ALI10 or 30 mg/kg, intraperitonealSignificantly lower lung wet/dry ratios and improved lung pathological alterations compared to LPS only group.[3]
RatKlebsiella pneumoniae-induced ALI50 and 100 mg/kg, intraperitonealAlleviated pathological injuries, decreased lung wet/dry ratio, and reduced inflammatory cell infiltration.[4]
MouseLPS/fMLP-induced ALINot specifiedSignificantly reduced lung signal in fluorescence molecular tomography, indicating reduced NE activity.[5]
HumanALI/ARDS with SIRSContinuous infusionIncreased pulmonary function improvement rating, reduced duration of mechanical ventilation, and shortened ICU stay.[6]
HumanSevere/Critical COVID-19Not specifiedSignificantly reduced mortality rate in patients on standard oxygenation and HFNC therapy.[7]

Table 3: In Vivo Efficacy of Alvelestat

Animal ModelDisease ModelDosing RegimenKey FindingsReference
HumanAlpha-1 Antitrypsin Deficiency (AATD)120 mg and 240 mg twice daily, oral, for 12 weeks240 mg dose led to >90% suppression of blood NE activity and significant reductions in Aα-Val360 and desmosine (B133005).
HumanAATD-related EmphysemaHigh dose (unspecified)Statistically significant changes from placebo in blood neutrophil elastase activity, Aα-val360, and desmosine levels.[8]
PorcineIslet Transplantation5 µM in preservation solutionIncreased islet yield and improved function of isolated islets both in vitro and in vivo.[9]
HumanBronchiolitis Obliterans Syndrome (BOS) after stem-cell transplantation60 mg to 240 mg twice daily, oral, for 8 weeksWell-tolerated in all patients.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of common experimental protocols used to evaluate HNE inhibitors.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rodents

This is a widely used model to simulate the inflammatory response seen in sepsis-induced ALI.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of ALI: A single intratracheal or intraperitoneal injection of LPS (e.g., 1-5 mg/kg for rats) is administered.[10]

  • Inhibitor Administration: The HNE inhibitor (e.g., Sivelestat) is typically administered intraperitoneally before or after the LPS challenge.

  • Endpoint Analysis: After a set period (e.g., 6, 12, or 24 hours), animals are euthanized. Key endpoints include:

    • Lung Wet/Dry Weight Ratio: To assess pulmonary edema.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (especially neutrophils) and protein concentration are measured.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF and serum are quantified using ELISA.[11]

    • Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and edema.

    • Myeloperoxidase (MPO) Activity: Measured in lung tissue homogenates as an indicator of neutrophil infiltration.

Cigarette Smoke-Induced COPD in Mice

This model mimics the chronic inflammation and lung damage associated with COPD.

  • Animal Model: Mice are exposed to cigarette smoke (e.g., from a specified number of cigarettes per day) in a whole-body exposure chamber for a prolonged period (e.g., several months).

  • Inhibitor Administration: The HNE inhibitor (e.g., GW311616A) is administered, often orally, during the period of cigarette smoke exposure.[1]

  • Endpoint Analysis:

    • Lung Function: Measured using techniques like forced spirometry (FEV100/FVC) and plethysmography (FRC, TLC).[1]

    • Histopathology: Lungs are examined for emphysema (mean linear intercept), goblet cell hyperplasia (PAS staining), and inflammatory cell infiltration.

    • BALF Analysis: Similar to the ALI model, BALF is analyzed for inflammatory cells and mediators.

    • NETs Analysis: Quantification of Neutrophil Extracellular Traps in lung tissue or BALF.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of HNE inhibitors are mediated through the modulation of various signaling pathways involved in inflammation and tissue damage.

HNE-Mediated Inflammatory Cascade

Neutrophil elastase, when released by activated neutrophils, contributes to a vicious cycle of inflammation. It can degrade extracellular matrix proteins, cleave and activate pro-inflammatory cytokines, and promote neutrophil recruitment.

HNE_Inflammation cluster_stimulus Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_effects Pathological Effects Stimulus e.g., LPS, Pathogens Neutrophil Neutrophil Stimulus->Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) HNE_Release->ECM_Degradation Cytokine_Activation Cytokine/Chemokine Activation (e.g., IL-1β, IL-8) HNE_Release->Cytokine_Activation Epithelial_Injury Epithelial & Endothelial Injury HNE_Release->Epithelial_Injury Cytokine_Activation->Neutrophil Neutrophil Recruitment Inhibitor HNE Inhibitors (GW311616, Sivelestat, Alvelestat) Inhibitor->HNE_Release Inhibition

Caption: General mechanism of HNE-mediated inflammation and the point of intervention for HNE inhibitors.

Sivelestat's Modulatory Effects on Signaling Pathways in ALI

In vivo studies have elucidated several signaling pathways through which Sivelestat exerts its protective effects in ALI, beyond simple HNE inhibition.

Sivelestat_Pathways cluster_jnk JNK/NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Sivelestat Sivelestat JNK_NFkB JNK/NF-κB Activation Sivelestat->JNK_NFkB Inhibits Nrf2_HO1 Nrf2 Nuclear Translocation HO-1 Expression Sivelestat->Nrf2_HO1 Activates PI3K_AKT PI3K/AKT/mTOR Activation Sivelestat->PI3K_AKT Inhibits Inflammation_JNK Pro-inflammatory Cytokine Release JNK_NFkB->Inflammation_JNK Antioxidant Antioxidant Response Nrf2_HO1->Antioxidant Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Sivelestat's influence on key signaling pathways in acute lung injury.[4][12]

Conclusion

This compound, Sivelestat, and Alvelestat are all potent inhibitors of human neutrophil elastase with demonstrated in vivo efficacy in relevant disease models.

  • GW311616 stands out for its oral bioavailability and long duration of action, with promising preclinical data in a mouse model of COPD.[1]

  • Sivelestat has a more extensive history of clinical use in some regions for ALI/ARDS, and its mechanisms of action, involving the modulation of key inflammatory and antioxidant pathways, are increasingly understood.[3][4][12]

  • Alvelestat has shown significant promise in clinical trials for AATD by effectively suppressing HNE activity and reducing biomarkers of lung damage.[9]

The choice of inhibitor for further research and development will depend on the specific therapeutic indication, desired route of administration, and safety profile. While this guide provides a comparative overview based on existing data, direct, controlled in vivo studies comparing these agents would be invaluable for a definitive assessment of their relative efficacy. Researchers are encouraged to consult the primary literature for in-depth analysis of the experimental conditions and results summarized herein.

References

Validating the Anti-inflammatory Effects of GW311616 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of GW311616 hydrochloride against alternative compounds. The information is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent. GW311616 is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a key serine protease involved in the inflammatory cascade.[1][2]

Mechanism of Action: Targeting Neutrophil Elastase

Neutrophil elastase (NE) is a primary component of the azurophilic granules in neutrophils and plays a critical role in host defense. However, excessive or unregulated NE activity contributes to tissue damage and perpetuates inflammation in various diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and arthritis.[3][4] NE can degrade major extracellular matrix proteins such as elastin (B1584352) and collagen and can amplify the inflammatory response by activating pro-inflammatory cytokines.[5]

This compound exerts its anti-inflammatory effects by directly and selectively inhibiting the enzymatic activity of HNE. This mechanism is distinct from non-steroidal anti-inflammatory drugs (NSAIDs) which typically target cyclooxygenase (COX) enzymes, or corticosteroids which have broader immunosuppressive effects.

Comparative Analysis of In Vitro Efficacy

The potency of this compound has been quantified and compared with other neutrophil elastase inhibitors. The following table summarizes the key inhibitory constants.

CompoundTargetIC50KiAssay ConditionsReference
GW311616 Human Neutrophil Elastase22 nM0.31 nMNot Specified[1]
Sivelestat Human Neutrophil Elastase44 nM200 nMHuman leukocyte elastase, competitive inhibition[6]
Dexamethasone Glucocorticoid ReceptorNot ApplicableNot ApplicableNot Applicable
Indomethacin COX-1/COX-2Not ApplicableNot ApplicableNot Applicable

In Vivo Anti-inflammatory Effects: A Comparative Overview

The anti-inflammatory efficacy of GW311616 and comparator compounds has been evaluated in various preclinical models of inflammation. This section provides a comparative summary of their effects on key inflammatory readouts.

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury
TreatmentAnimal ModelDosageKey FindingsReference
GW311616A Mouse (Virus-exacerbated COPD model)i.p. injection (dosage not specified)Reduced total cells, neutrophils, macrophages, and lymphocytes in bronchoalveolar lavage (BAL) fluid. Decreased levels of chemokines (CXCL10, CCL5) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BAL fluid.[7]
Sivelestat Rat10 mg/kg & 30 mg/kgDose-dependently reduced lung wet/dry ratio. Significantly decreased serum levels of TNF-α and IL-6.[1]
Dexamethasone RatNot SpecifiedDecreased LPS-induced secretion of TNF-α and IL-6.[1]
Animal Model: Carrageenan-Induced Paw Edema
TreatmentAnimal ModelDosageKey FindingsReference
Indomethacin Rat5 mg/kg (i.p.)Significantly inhibited paw edema at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Reduced iNOS and COX-2 protein expression in paw tissue.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

GW311616_Mechanism_of_Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release GW311616 GW311616 HCl Tissue_Damage Tissue Damage (Elastin, Collagen Degradation) NE_Release->Tissue_Damage Inflammation_Amplification Inflammation Amplification (Cytokine Activation) NE_Release->Inflammation_Amplification Reduced_Inflammation Reduced Inflammation & Tissue Damage GW311616->NE_Release

Caption: Mechanism of action for this compound.

Experimental_Workflow_ALI_Model Animal_Acclimatization Animal Acclimatization (e.g., Rats) Group_Allocation Group Allocation (Control, Vehicle, Treatment) Animal_Acclimatization->Group_Allocation Pre_treatment Pre-treatment (GW311616 or Alternative) Group_Allocation->Pre_treatment Inflammation_Induction Inflammation Induction (e.g., Intratracheal LPS) Pre_treatment->Inflammation_Induction Monitoring Monitoring & Sample Collection (e.g., 24h post-LPS) Inflammation_Induction->Monitoring Analysis Analysis of Inflammatory Markers (BAL Fluid Cytokines, Histology) Monitoring->Analysis

References

Comparative Analysis of GW311616 Hydrochloride's Cross-reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW311616 hydrochloride's enzymatic inhibition profile, focusing on its cross-reactivity with other key proteases. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound

This compound is a potent and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a significant role in the inflammatory response and host defense by degrading a wide range of extracellular matrix proteins. However, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). As a selective inhibitor, GW311616 presents a therapeutic potential for these conditions.

Cross-reactivity Profile of this compound

The selectivity of an enzyme inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity of this compound against its primary target, human neutrophil elastase, and a panel of other serine proteases.

EnzymeClassThis compound IC50Reference
Human Neutrophil Elastase (HNE)Serine Protease22 nM[3]
TrypsinSerine Protease>100 µM[3]
Cathepsin GSerine Protease>100 µM[3]
PlasminSerine Protease>100 µM[3]
ChymotrypsinSerine Protease>3 µM[3]
Tissue Plasminogen Activator (tPA)Serine Protease>3 µM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates a more potent inhibitor.

The data clearly demonstrates that this compound is highly selective for human neutrophil elastase, with significantly lower potency against other tested serine proteases.[3]

Signaling Pathways Modulated by Human Neutrophil Elastase

Understanding the signaling pathways in which HNE is involved is crucial for elucidating the mechanism of action of its inhibitors. HNE can influence various cellular processes, including inflammation, cell proliferation, and apoptosis.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) Extracellular_Matrix Extracellular Matrix (e.g., Elastin, Collagen) HNE->Extracellular_Matrix Degradation Cell_Surface_Receptors Cell Surface Receptors HNE->Cell_Surface_Receptors Activation Inflammation Inflammation Extracellular_Matrix->Inflammation PI3K PI3K Cell_Surface_Receptors->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax Bax->Apoptosis

Caption: Signaling pathway of Human Neutrophil Elastase (HNE).

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Chromogenic Substrate Method)

This protocol describes a general method for determining the IC50 value of an inhibitor against a serine protease using a chromogenic substrate.

Materials:

  • Purified enzyme (e.g., Human Neutrophil Elastase, Trypsin, Chymotrypsin)

  • Chromogenic substrate specific to the enzyme (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for HNE)

  • This compound

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme in assay buffer to the desired concentration.

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare a stock solution of this compound in DMSO and create a series of dilutions in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme->Add_Enzyme Substrate Prepare Substrate Solution Add_Substrate Add Substrate (Start Reaction) Substrate->Add_Substrate Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Measure Measure Absorbance (Kinetic) Add_Substrate->Measure Calculate_Velocity Calculate Reaction Velocity Measure->Calculate_Velocity Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Inhibition Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50

Caption: Experimental workflow for IC50 determination.

Conclusion

The experimental data strongly supports that this compound is a highly selective inhibitor of human neutrophil elastase. Its minimal cross-reactivity with other tested serine proteases suggests a favorable specificity profile, which is a desirable characteristic for a therapeutic candidate. Researchers and drug development professionals can utilize the provided information and protocols to further investigate the potential of this compound in HNE-mediated diseases.

References

A Comparative Analysis of GW311616 Hydrochloride and Endogenous Inhibitors of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic Human Neutrophil Elastase (HNE) inhibitor, GW311616 hydrochloride, and the body's natural, endogenous HNE inhibitors. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, respiratory diseases, and drug discovery by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense against pathogens, its dysregulation and excessive activity are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The proteolytic activity of HNE can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage. Consequently, the inhibition of HNE is a significant therapeutic target.

Mechanism of Action: A Synthetic and Endogenous Perspective

This compound is a potent, selective, and orally bioavailable inhibitor of HNE.[1] It acts by directly binding to the active site of the enzyme, thereby preventing its proteolytic activity.

In contrast, the human body employs a sophisticated system of endogenous HNE inhibitors to regulate elastase activity and prevent excessive tissue degradation. The primary endogenous inhibitors include:

  • Alpha-1-Antitrypsin (A1AT): A member of the serpin (serine protease inhibitor) superfamily, A1AT is the most prominent serpin in human plasma.[2] It functions by forming a covalent complex with HNE, which leads to a conformational change in both the enzyme and the inhibitor, resulting in the irreversible inactivation of the protease.[3]

  • Secretory Leukocyte Protease Inhibitor (SLPI): A smaller, non-glycosylated protein found in mucosal secretions. SLPI is a reversible, competitive inhibitor of HNE.

  • Elafin: Another small, cationic protein, elafin is also a reversible inhibitor of HNE and is primarily found in epithelial tissues.[4][5]

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is often quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity and greater potency. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The following table summarizes the available quantitative data for this compound and the major endogenous HNE inhibitors.

InhibitorTypeIC50 (nM)Ki (nM)Association Rate (k_on_ or k_assoc_) (M⁻¹s⁻¹)Dissociation Rate (k_off_ or k_diss_) (s⁻¹)
This compound Synthetic220.31Not ReportedNot Reported
Alpha-1-Antitrypsin (A1AT) (M phenotype) Endogenous (Irreversible)Not ApplicableNot Applicable9.1 x 10⁶[1] - 6.5 x 10⁷[2]Not Applicable
Secretory Leukocyte Protease Inhibitor (SLPI) Endogenous (Reversible)Not Reported0.3Not ReportedNot Reported
Elafin Endogenous (Reversible)Not Reported~0.23.6 x 10⁶[5]6.0 x 10⁻⁴[5]

Note: The Ki for Elafin was calculated from the provided association and dissociation rates (Ki = k_off_ / k_on_).

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the central role of Human Neutrophil Elastase in tissue damage and its inhibition by both endogenous and synthetic inhibitors.

HNE_Pathway cluster_activation Neutrophil Activation cluster_release HNE Release & Action cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates HNE HNE Neutrophil->HNE releases Extracellular Matrix Extracellular Matrix HNE->Extracellular Matrix degrades (e.g., elastin) Tissue Damage Tissue Damage Extracellular Matrix->Tissue Damage leads to GW311616 GW311616 hydrochloride GW311616->HNE Endogenous Inhibitors Endogenous Inhibitors (A1AT, SLPI, Elafin) Endogenous Inhibitors->HNE

Figure 1. HNE signaling pathway and points of inhibition.

Experimental Protocols

General Protocol for Human Neutrophil Elastase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against HNE. This is a generalized procedure, and specific details may vary based on the exact reagents and equipment used.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test inhibitor (e.g., this compound)

  • Positive control inhibitor (optional)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the HNE substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the test inhibitor and any control inhibitors in a suitable solvent.

    • Dilute the HNE enzyme to the desired working concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of assay buffer to each well.

    • Add a specific volume of the serially diluted test inhibitor to the appropriate wells.

    • Include wells for a negative control (no inhibitor) and a positive control (if used).

    • Add the HNE enzyme solution to all wells except for the blank (substrate only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of HNE inhibition for each concentration of the test inhibitor relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

    • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Experimental Workflow Diagram

The following diagram visualizes the key steps in a typical HNE inhibition assay.

HNE_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE Solution add_enzyme Add HNE prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance (405 nm) kinetically add_substrate->measure_absorbance calc_rate Calculate Reaction Rate measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50_ki Determine IC50 & Ki plot_curve->calc_ic50_ki

Figure 2. Experimental workflow for an HNE inhibition assay.

Conclusion

This guide has provided a comparative overview of the synthetic HNE inhibitor this compound and the primary endogenous HNE inhibitors. The quantitative data presented highlights the high potency of this compound, with a Ki value comparable to that of the highly effective endogenous inhibitor SLPI. The irreversible nature of A1AT's inhibition, driven by a high association rate, underscores a different but equally potent physiological mechanism of control. Understanding the kinetic parameters and mechanisms of action of both synthetic and endogenous inhibitors is crucial for the rational design and development of novel therapeutics for inflammatory diseases driven by excessive neutrophil elastase activity. The provided experimental protocol and workflow offer a foundational methodology for researchers to assess the efficacy of new inhibitor candidates.

References

Safety Operating Guide

Navigating the Disposal of GW311616 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of GW311616 hydrochloride, ensuring a secure laboratory environment. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of laboratory chemical waste and hydrochloride compounds form the basis for these procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly during disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of laboratory waste is to never discard hazardous chemicals down the drain without proper assessment and treatment.[1] The following steps outline the recommended procedure for the safe disposal of this compound.

  • Segregation and Collection : All waste containing this compound, including residual powder, contaminated labware (e.g., pipette tips, vials), and materials from spill cleanups, must be collected in a designated hazardous waste container.[2] This container must be made of a material compatible with the chemical and feature a secure, leak-proof lid.[3] It is crucial to avoid mixing this compound waste with other incompatible chemicals to prevent unforeseen reactions.[4]

  • Labeling : The hazardous waste container must be clearly and accurately labeled. The label should include the full chemical name ("this compound"), the appropriate hazard pictograms, the date of waste generation, and the name and contact information of the principal investigator.[1] Abbreviations and chemical formulas are not permissible on waste labels.[1]

  • Storage : The waste container should be stored in a designated satellite accumulation area within the laboratory.[5] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6] The container must be kept closed at all times, except when adding waste.[5]

  • Waste Neutralization (for Aqueous Solutions) : For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before collection for disposal. However, it is critical to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization procedure.[2] If approved, a weak base such as sodium bicarbonate can be slowly added to the acidic solution while stirring continuously in a well-ventilated area, preferably a fume hood.[7] The pH of the solution should be monitored until it is within the neutral range (typically 6-8). This neutralized solution should still be collected as hazardous waste unless explicit permission for drain disposal is granted by the EHS office.

  • Disposal of Empty Containers : A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.[3] The rinsate from these rinses must be collected and disposed of as hazardous waste.[3] After triple-rinsing and allowing the container to air dry, any labels should be defaced or removed before the container is discarded or recycled according to institutional policies.[3]

  • Arranging for Pickup : Once the hazardous waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management program to arrange for pickup.[1][3] Do not transport hazardous waste outside of your laboratory.[3]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide quantitative limits for storage.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in Satellite Accumulation Area55 gallons[5]
Maximum Acutely Toxic Waste (P-list) Volume in Satellite Accumulation Area1 quart of liquid or 1 kilogram of solid[5]
pH for Neutralized Aqueous Solutions6.0 - 8.0[2]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the logical relationships and step-by-step processes involved.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_treatment Pre-Treatment (If Applicable) cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Collect Collect All GW311616 Waste in a Designated Container Label Label Container Clearly (Full Name, Hazards, Date) Collect->Label Store Store in Satellite Accumulation Area Label->Store Close Keep Container Closed Store->Close Consult Consult Institutional EHS Close->Consult Rinse Triple-Rinse Empty Containers Close->Rinse Neutralize Neutralize Aqueous Solutions (if approved) Consult->Neutralize Pickup Arrange for EHS Pickup Neutralize->Pickup CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate CollectRinsate->Pickup

Caption: Workflow for the safe disposal of this compound.

cluster_waste_types Types of this compound Waste cluster_disposal_path Disposal Pathways Solid Solid Waste (Residual Powder, Contaminated PPE) HW_Collection Hazardous Waste Collection Solid->HW_Collection Liquid Liquid Waste (Aqueous Solutions) Neutralization Neutralization (Consult EHS) Liquid->Neutralization Containers Empty Containers Triple_Rinse Triple-Rinse Containers->Triple_Rinse Neutralization->HW_Collection Triple_Rinse->HW_Collection Collect Rinsate Regular_Trash Deface Label & Discard/ Recycle Container Triple_Rinse->Regular_Trash

Caption: Logical relationships in this compound waste streams.

References

Safeguarding Researchers: A Comprehensive Guide to Handling GW311616 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of the potent neutrophil elastase inhibitor, GW311616 hydrochloride, are detailed below to ensure the protection of laboratory personnel and the environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the laboratory.

This compound is a potent research compound.[1] Due to its pharmacological activity at low concentrations, it is imperative to handle it with the utmost care, employing a combination of engineering controls, personal protective equipment (PPE), and rigorous operational procedures.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is crucial to minimize exposure risk. The selection of appropriate PPE is dependent on the specific laboratory task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powder/Solid Form - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile gloves)- Shoe covers- Head covering
Handling of Liquid/Solution Form - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Elbow-length gloves for transfers
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Experimental Protocols: Safe Handling and Preparation of this compound Solutions

Adherence to a strict, step-by-step protocol is paramount when working with potent compounds like this compound. The following procedures for weighing the solid compound and preparing a stock solution are designed to minimize exposure and ensure accuracy.

Weighing of Solid this compound

Objective: To accurately weigh a precise amount of this compound powder while minimizing the risk of inhalation or skin contact.

Materials:

  • This compound powder

  • Analytical balance within a certified chemical fume hood or ventilated balance enclosure

  • Weighing paper or a suitable container

  • Spatula

  • Appropriate PPE (see table above for "Handling of Powder/Solid Form")

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean, level, and calibrated.

    • Decontaminate the weighing area and all equipment before use.

    • Don all required PPE.

  • Weighing:

    • Place a clean piece of weighing paper or a suitable container on the center of the balance pan.

    • Tare the balance to zero.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid generating dust.

    • Record the stable weight.

    • Carefully transfer the weighed powder to the vessel intended for dissolution.

  • Post-Weighing:

    • Gently tap the weighing paper to ensure all powder is transferred.

    • Dispose of the used weighing paper in a designated hazardous waste container.

    • Clean the spatula and any other utensils used.

    • Decontaminate the balance and the surrounding work area.

    • Doff PPE according to the prescribed procedure to avoid cross-contamination.

Preparation of a this compound Stock Solution

Objective: To safely dissolve a pre-weighed amount of this compound in a suitable solvent.

Materials:

  • Weighed this compound powder

  • Appropriate solvent (e.g., DMSO)

  • Volumetric flask or other calibrated glassware

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

  • Appropriate PPE (see table above for "Handling of Liquid/Solution Form")

Procedure:

  • Preparation:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Ensure all glassware is clean and dry.

    • Don all required PPE.

  • Dissolution:

    • Carefully add the pre-weighed this compound powder to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask.

    • Gently swirl the flask or use a vortex mixer or sonicator to aid in dissolution.

    • Once the powder is fully dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage and Labeling:

    • Transfer the stock solution to a clearly labeled and appropriate storage container. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions.[1]

  • Post-Procedure:

    • Decontaminate all work surfaces and equipment.

    • Dispose of all contaminated materials in the designated hazardous waste containers.

    • Doff PPE following the correct procedure.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the potent compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Logical Workflow for Handling Potent Compounds

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_materials Assemble Equipment & PPE prep_area->gather_materials minimize_qty Minimize Quantity Handled gather_materials->minimize_qty weighing Weighing minimize_qty->weighing dissolving Dissolving weighing->dissolving experiment Conduct Experiment dissolving->experiment decon_surfaces Decontaminate Work Surfaces experiment->decon_surfaces liquid_waste Liquid Waste (Unused Solutions) experiment->liquid_waste decon_equip Decontaminate Equipment decon_surfaces->decon_equip ppe_removal Proper PPE Doffing decon_equip->ppe_removal solid_waste Solid Waste (Contaminated PPE, etc.) ppe_removal->solid_waste container_disposal Empty Container Disposal liquid_waste->container_disposal cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don_gown 1. Gown/Coveralls don_mask 2. Mask/Respirator don_gown->don_mask don_goggles 3. Goggles/Face Shield don_mask->don_goggles don_gloves 4. Gloves don_goggles->don_gloves doff_gloves 1. Gloves doff_goggles 2. Goggles/Face Shield doff_gloves->doff_goggles doff_gown 3. Gown/Coveralls doff_goggles->doff_gown doff_mask 4. Mask/Respirator doff_gown->doff_mask

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW311616 hydrochloride
Reactant of Route 2
Reactant of Route 2
GW311616 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.